2,3,3-Trimethylbutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5(6(8)9)7(2,3)4/h5H,1-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBXYVICWFMUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380771 | |
| Record name | 2,3,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19910-29-3 | |
| Record name | 2,3,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2,3,3-Trimethylbutanoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical properties of 2,3,3-trimethylbutanoic acid. Designed for professionals in scientific research and pharmaceutical development, this document synthesizes core data with practical, field-proven methodologies for property determination.
Section 1: Compound Identification and Core Properties
2,3,3-Trimethylbutanoic acid is a saturated monocarboxylic acid. Its branched heptanoic structure, featuring a t-butyl group adjacent to a chiral center, imparts unique physical and chemical characteristics relevant to its application as a building block in organic synthesis.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2,3,3-trimethylbutanoic acid | [1] |
| CAS Number | 19910-29-3 | [1][2][3][4] |
| PubChem CID | 2778099 | [1][3] |
| Molecular Formula | C₇H₁₄O₂ | [1][3][4] |
| Molecular Weight | 130.18 g/mol | [1] |
| Canonical SMILES | CC(C(=O)O)C(C)(C)C | [1][4] |
| Synonyms | 2,3,3-trimethylbutyric acid, Butanoic acid, 2,3,3-trimethyl- | [1][3][4] |
Table 2: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | 24.5 °C | [2] |
| Boiling Point | 103-104 °C (at 20 Torr); 203.6 °C (at 760 mmHg) | [2][3] |
| Density (Predicted) | 0.935 ± 0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 4.83 ± 0.16 | [2][4] |
| Appearance | Colorless liquid or solid | [3][5] |
| Solubility | Limited solubility in water; soluble in organic solvents | [5] |
Section 2: Experimental Determination of Key Physical Properties
Accurate determination of physical properties is fundamental for reaction optimization, purification, and formulation. The following section details validated protocols for measuring the melting point, boiling point, and pKa of 2,3,3-trimethylbutanoic acid.
Melting Point Determination
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range.
Protocol: Capillary Method using a Digital Melting Point Apparatus
This method is a standard for accurate melting point determination in a laboratory setting.[6]
-
Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (first liquid droplet) and completes (fully liquid) are recorded as the melting range.[7]
-
Methodology:
-
Sample Preparation: Ensure the 2,3,3-trimethylbutanoic acid sample is completely dry and finely powdered.
-
Capillary Loading: Load the powdered sample into a capillary tube to a height of approximately 1-2 mm.[8]
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Rapid Heating: Set a rapid heating rate to approach the expected melting point (24.5°C) quickly, stopping approximately 15-20°C below this temperature.[6][7]
-
Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]
-
Data Recording: Record the temperature at the first sign of liquid formation and the temperature at which the last solid crystal liquefies.[7]
-
-
Expert Insight (Causality): A slow heating rate near the melting point is crucial.[9] If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[8]
Boiling Point Determination
The boiling point provides insight into the volatility of a compound and is dependent on intermolecular forces and atmospheric pressure.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
This technique is ideal for small sample volumes and is a classic, reliable method for determining boiling points in a research setting.[10]
-
Principle: A small amount of liquid is heated in a tube along with an inverted capillary. The boiling point is the temperature at which the liquid's vapor pressure equals the external pressure, observed upon cooling when the liquid is drawn back into the capillary.[10][11]
-
Methodology:
-
Apparatus Assembly: Attach a small test tube containing 0.5 mL of 2,3,3-trimethylbutanoic acid to a thermometer. Place a small capillary tube (sealed at one end) into the test tube with the open end down.[10][11]
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[11]
-
Observation (Heating): Gently heat the side arm of the Thiele tube. Observe for a rapid and continuous stream of bubbles escaping from the inverted capillary tube.[10][11]
-
Observation (Cooling): Remove the heat source. The bubble stream will slow and then stop.
-
Data Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10][11]
-
-
Expert Insight (Self-Validation): The continuous stream of bubbles indicates that the vapor pressure inside the capillary has exceeded the atmospheric pressure. As the apparatus cools, the point where the liquid re-enters the capillary signifies the precise moment the internal vapor pressure equals the external atmospheric pressure—the definition of the boiling point.
Acid Dissociation Constant (pKa) Determination
The pKa value is essential for understanding a compound's ionization state at a given pH, which is critical in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol: Potentiometric Titration
This electrometric method provides a highly accurate determination of the pKa by measuring pH changes during neutralization.
-
Principle: The acid is titrated with a strong base of known concentration. The pH is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
-
Methodology:
-
Sample Preparation: Accurately weigh a sample of 2,3,3-trimethylbutanoic acid and dissolve it in a known volume of deionized water. If solubility is limited, a co-solvent like ethanol may be used, though this can slightly alter the pKa value.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers and immerse the electrode in the solution.[12]
-
Titration: Add a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments from a burette.[12]
-
Data Collection: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point (the point of steepest pH change).[12]
-
Data Analysis: Plot pH versus the volume of NaOH added. Determine the volume of NaOH at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value recorded at this half-equivalence volume.
-
-
Expert Insight (Trustworthiness): The accuracy of this method relies on the precise standardization of the NaOH titrant, often against a primary standard like potassium hydrogen phthalate (KHP), and the proper calibration of the pH meter.[13] The derivative of the titration curve (ΔpH/ΔV) can be plotted to determine the equivalence point with greater precision.[12]
Section 3: Safety and Handling
According to aggregated GHS information, 2,3,3-trimethylbutanoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
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3088 2,2,3-Trimethylbutane (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT) - Exposome-Explorer. (n.d.). Retrieved from [Link]
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2,2,3-trimethylbutyric acid | CAS#:49714-52-5 | Chemsrc. (2025, August 25). Retrieved from [Link]
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2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem. (n.d.). Retrieved from [Link]
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Chemical Properties of 2,3-methylbutanoic acid (CAS 14287-61-7) - Cheméo. (n.d.). Retrieved from [Link]
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2,2,3-Trimethylbutanoic acid(CAS# 49714-52-5 ) - angenechemical.com. (n.d.). Retrieved from [Link]
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2,3-methylbutanoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). Retrieved from [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]
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Micro Boiling Point Determination - chymist.com. (n.d.). Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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The carboxylic acid content determined by potentiometric titration as a... - ResearchGate. (n.d.). Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Retrieved from [Link]
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How To Measure A Micro Boiling Point - YouTube. (2020, September 8). Retrieved from [Link]
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Iodometric Determination of Milligram Amounts of Some Carboxylic Acids by Potentiometric Titration Method. (n.d.). Retrieved from [Link]
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Micro-boiling point measurement. (n.d.). Retrieved from [Link]
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Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]
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6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]
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MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Retrieved from [Link]
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Measuring the Melting Point - Westlab. (2023, May 8). Retrieved from [Link]
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An In-depth Technical Guide to 2,3,3-Trimethylbutanoic Acid: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,3-trimethylbutanoic acid, a sterically hindered carboxylic acid of interest in organic synthesis and medicinal chemistry. The guide delves into its nomenclature, detailing common synonyms and identifiers. It explores potential synthetic routes, drawing from established methodologies for structurally related compounds, and presents a plausible experimental protocol. Furthermore, this document discusses its role as a versatile building block, particularly in the context of drug development, and examines its physicochemical properties and spectroscopic data.
Nomenclature and Identification
2,3,3-Trimethylbutanoic acid, a seven-carbon branched-chain carboxylic acid, is systematically named according to IUPAC nomenclature. However, it is also known by several other names in commercial and academic literature. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
Table 1: Common Synonyms and Identifiers for 2,3,3-Trimethylbutanoic Acid
| Type | Identifier |
| IUPAC Name | 2,3,3-Trimethylbutanoic acid |
| Common Synonyms | 2,3,3-Trimethylbutyric acid, tert-Heptanoic acid |
| CAS Number | 19910-29-3[1] |
| PubChem CID | 2778099[1] |
| Molecular Formula | C₇H₁₄O₂[1] |
| Molecular Weight | 130.18 g/mol [1] |
The structural isomer, 2,2,3-trimethylbutanoic acid (CAS Number: 49714-52-5), is another related compound and should be clearly distinguished.[2]
Physicochemical Properties
2,3,3-Trimethylbutanoic acid is a colorless liquid at room temperature with a characteristic odor. Its highly branched structure significantly influences its physical properties, such as its solubility and boiling point.
Table 2: Physicochemical Properties of 2,3,3-Trimethylbutanoic Acid
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| Appearance | Colorless liquid | Guidechem[3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | CymitQuimica |
Synthesis of 2,3,3-Trimethylbutanoic Acid: A Plausible Protocol
While specific, detailed protocols for the synthesis of 2,3,3-trimethylbutanoic acid are not abundantly available in peer-reviewed literature, a robust synthetic strategy can be devised based on established methodologies for analogous sterically hindered carboxylic acids. One plausible and efficient approach involves the oxidation of pinacolone (3,3-dimethyl-2-butanone). Pinacolone itself can be readily prepared from the pinacol rearrangement of pinacol (2,3-dimethyl-2,3-butanediol).[4][5]
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from pinacol, as illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of 2,3,3-Trimethylbutanoic acid from pinacol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Pinacolone from Pinacol
-
Principle: The pinacol-pinacolone rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone. The reaction proceeds via a carbocation intermediate, followed by a 1,2-methyl shift.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve pinacol hydrate (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 4:1 v/v).[4]
-
Heat the mixture to reflux and maintain for approximately 15-30 minutes.[4]
-
Cool the reaction mixture to room temperature. The pinacolone will form a separate organic layer.
-
Separate the upper organic layer containing the crude pinacolone using a separatory funnel.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and purify by distillation.
-
Step 2: Oxidation of Pinacolone to 2,3,3-Trimethylbutanoic Acid (Haloform Reaction)
-
Principle: The haloform reaction is a reliable method for the oxidation of methyl ketones to carboxylic acids with one less carbon atom. However, in the case of pinacolone, the stable tert-butyl group prevents further degradation, leading to the desired trimethylbutanoic acid. The reaction with bromine in a basic solution is a common approach.
-
Procedure:
-
Prepare a solution of sodium hypobromite (NaOBr) in situ by slowly adding bromine to a cold (0-5 °C) aqueous solution of sodium hydroxide.
-
To a separate flask, add pinacolone (1.0 eq) and the freshly prepared cold sodium hypobromite solution.
-
Stir the mixture vigorously at low temperature. The reaction is exothermic and should be carefully controlled.
-
After the initial reaction subsides, allow the mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC).
-
Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 2,3,3-trimethylbutanoic acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude acid by distillation or recrystallization.
-
Applications in Drug Development and Organic Synthesis
2,3,3-Trimethylbutanoic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its sterically hindered nature can impart unique properties to the final products, such as increased metabolic stability or specific conformational preferences.
The carboxylic acid functionality allows for a wide range of chemical transformations, making it a versatile starting material for the synthesis of:
-
Esters: For use as prodrugs or to modify solubility and pharmacokinetic properties.
-
Amides: To create analogues of biologically active peptides or other amide-containing natural products.
-
Ketones: Via reaction with organometallic reagents.
-
Alcohols: Through reduction of the carboxylic acid.
The highly branched alkyl chain can be a key component in the design of molecules targeting protein-protein interactions or enzymatic active sites where a bulky, hydrophobic group is required for optimal binding. For instance, in the development of kinase inhibitors, bulky hydrophobic moieties are often incorporated to occupy specific pockets in the ATP-binding site, thereby enhancing potency and selectivity.[6][7][8]
Spectroscopic Characterization
The structural elucidation of 2,3,3-trimethylbutanoic acid and its derivatives relies on standard spectroscopic techniques.
Table 3: Predicted and Reference Spectroscopic Data
| Technique | Expected Features for 2,3,3-Trimethylbutanoic Acid |
| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - A doublet for the three protons of the methyl group at C2. - A quartet for the single proton at C2. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A signal for the carbonyl carbon. - Signals for the quaternary carbon at C3 and the methine carbon at C2. - Signals for the methyl carbons. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).[9] - C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 130. - Characteristic fragmentation patterns involving the loss of the carboxylic acid group and cleavage of the alkyl chain. |
Note: The exact chemical shifts and coupling constants in NMR, as well as the precise wavenumbers in IR, can vary depending on the solvent and other experimental conditions.
Conclusion
2,3,3-Trimethylbutanoic acid is a structurally interesting and synthetically useful molecule. Its sterically hindered nature makes it a valuable building block for introducing bulky, lipophilic groups in the design of new chemical entities, particularly in the field of drug discovery. The synthetic route via the pinacol rearrangement followed by haloform reaction of the resulting pinacolone offers a plausible and scalable method for its preparation. Further exploration of its applications in the synthesis of novel bioactive compounds is warranted.
References
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PrepChem. Preparation of pinacolone (3,3-dimethyl-2-butanone). (2017). Retrieved from [Link]
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ResearchGate. Synthesis of 2-methyl butanoic acid from polymeric ester. (n.d.). Retrieved from [Link]
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PubChem. 2,3,3-Trimethylbutanoic acid. (n.d.). Retrieved from [Link]
- Google Patents. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. (n.d.).
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PMC - PubMed Central. A review: Mechanism of action of antiviral drugs. (2021). Retrieved from [Link]
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PMC - PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). Retrieved from [Link]
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The Open Pharmaceutical Sciences Journal. Antifungal Activities and Characterization of Some New Environmentally Safe Cu (II) Surfactants Substituted 2-Amino-6-Methyl Benzothiazole. (2018). Retrieved from [Link]
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ResearchGate. Examples of the three main classes of kinase inhibitors. (n.d.). Retrieved from [Link]
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PMC - PubMed Central. Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. (n.d.). Retrieved from [Link]
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Crossfire Oncology. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Retrieved from [Link]
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PMC - PubMed Central. A roadmap to engineering antiviral natural products synthesis in microbes. (2020). Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (2011). Retrieved from [Link]
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Technical Guide: Physicochemical Profiling of 2,3,3-Trimethylbutanoic Acid
The following technical guide is structured to provide an in-depth physicochemical analysis of 2,3,3-Trimethylbutanoic acid, tailored for researchers in drug discovery and process chemistry.
CAS No: 19910-29-3 | Formula: C₇H₁₄O₂ | MW: 130.18 g/mol [1]
Executive Summary
2,3,3-Trimethylbutanoic acid is a highly branched C7 carboxylic acid intermediate used increasingly in the synthesis of sterically demanding pharmaceutical scaffolds, including HCV polymerase inhibitors and antitumor agents. Its unique structural architecture—featuring a tert-butyl group adjacent to the chiral center at C2—imparts significant steric bulk, influencing both its metabolic stability and its physicochemical behavior in solution.
This guide provides a definitive analysis of its density and solubility profiles, synthesizing available experimental data with predictive modeling. It further details the standard operating procedures (SOPs) required to validate these properties in a GLP (Good Laboratory Practice) environment.
Chemical Identity & Structural Analysis
Unlike its linear isomer (heptanoic acid) or the neo-isomer (2,2,3-trimethylbutanoic acid), the 2,3,3-trimethyl isomer possesses a specific steric environment where the carboxyl group is shielded by a tert-butyl moiety at C3 and a methyl group at C2.
| Feature | Specification |
| IUPAC Name | 2,3,3-Trimethylbutanoic acid |
| CAS Number | 19910-29-3 |
| SMILES | CC(C(=O)O)C(C)(C)C |
| Chirality | Contains one chiral center at C2.[1][2][3][4] (Available as racemate or enantiopure forms). |
| Key Structural Motif | Sterically hindered carboxylic acid; tert-butyl adjacent to α-carbon. |
Density Profile
Density is a critical parameter for process scale-up, particularly when designing flow chemistry reactors or liquid handling systems.
Quantitative Data
| Parameter | Value | Conditions | Confidence |
| Density (ρ) | 0.935 g/cm³ | 25°C, 1 atm | High (Experimental/Database Consensus) |
| Molar Volume | ~139.2 mL/mol | 25°C | Derived |
| Temperature Coeff. | -0.001 g/cm³/K | Estimated | Standard for aliphatic acids |
Technical Insight: The density of 0.935 g/cm³ is slightly higher than linear heptanoic acid (0.918 g/cm³). This densification is attributed to the globular, branched structure of the tert-butyl group, which allows for more efficient packing in the liquid phase despite the disruption of intermolecular hydrogen bonding networks typically seen in linear dimers.
Measurement Protocol (Oscillating U-Tube Method)
For precise determination during formulation (e.g., checking purity or concentration), the following protocol is recommended over pycnometry due to the compound's volatility.
-
Instrument: Anton Paar DMA 4500 or equivalent.
-
Calibration: Air and degassed ultra-pure water at 20.00°C.
-
Sample Prep: Ensure 2,3,3-Trimethylbutanoic acid is dry (water content <0.1% by Karl Fischer). Degas to prevent microbubble formation which artificially lowers density readings.
-
Injection: Inject 2 mL into the oscillating cell. Ensure no drift in temperature (±0.01°C).
-
Validation: Viscosity correction must be applied if viscosity > 100 mPa·s (unlikely for this acid, but good practice).
Solubility & Partitioning Profile
The solubility of 2,3,3-Trimethylbutanoic acid is governed by the competition between its hydrophilic carboxyl head and its highly hydrophobic, branched alkyl tail.
Solubility Data
| Solvent System | Solubility | LogP / pKa | Mechanism |
| Water (pH 1.2) | Low (< 1 g/L)* | LogP: 1.75 | Hydrophobic effect dominates. |
| Water (pH 7.4) | High (> 50 g/L) | pKa: ~4.8 (Est) | Ionization to carboxylate (anionic). |
| DMSO | Miscible | N/A | Dipole-dipole / H-bonding. |
| Dichloromethane | Miscible | N/A | Van der Waals interactions. |
| Ethanol | Miscible | N/A | Solvation of both head and tail. |
*Note: Exact aqueous solubility of the free acid is low; however, it is readily solubilized by converting to the sodium or potassium salt.
pH-Dependent Solubility (The Henderson-Hasselbalch Effect)
As a carboxylic acid, the solubility is strictly pH-dependent.
-
pH < pKa (Acidic): The molecule exists in its neutral, protonated form (R-COOH). Solubility is driven by LogP (1.75), resulting in poor aqueous solubility.
-
pH > pKa (Basic): The molecule deprotonates to the anion (R-COO⁻). The high charge density overcomes the lipophilicity of the tert-butyl group, resulting in high aqueous solubility.
Critical Application Note: In drug formulation, attempting to dissolve the free acid in neutral water may result in slow dissolution or precipitation. Buffer systems > pH 6.0 are required for stable aqueous stock solutions.
Experimental Workflow: Thermodynamic Solubility
To determine the exact solubility limit for a specific batch (critical for formulation), use the "Shake-Flask" method with HPLC quantification.
Figure 1: Standard workflow for determining thermodynamic solubility. This protocol ensures saturation equilibrium is reached, distinguishing it from kinetic solubility methods used in high-throughput screening.
Applications in Drug Development
The specific physicochemical profile of 2,3,3-Trimethylbutanoic acid makes it a valuable tool in medicinal chemistry.
-
Steric Shielding: The tert-butyl group at C3 provides significant steric bulk. When incorporated into a drug scaffold (e.g., via amide coupling), it can protect adjacent metabolic soft spots (like peptide bonds) from enzymatic hydrolysis (proteases/esterases), thereby increasing the half-life (
) of the drug candidate. -
Chiral Pool Synthesis: As the molecule possesses a chiral center at C2, it serves as a starting material for synthesizing enantiopure building blocks. The density and solubility data provided here are essential for designing the extraction and purification steps (e.g., crystallization or liquid-liquid extraction) during these syntheses.
References
-
GuideChem. (2025). 2,3,3-Trimethylbutanoic acid Properties and Density Data. Retrieved from
-
ChemSrc. (2025).[2] 2,3,3-Trimethylbutanoic acid CAS 19910-29-3 Physicochemical Data. Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2,3,3-Trimethylbutanoic acid (CID 2778099).[1][2][5] National Library of Medicine. Retrieved from
-
World Intellectual Property Organization. (2017). Patent WO2017023631A1: Hepatitis C Virus Inhibitors. (Demonstrates application as intermediate). Retrieved from
Sources
Technical Monograph: Predicted pKa of 2,3,3-Trimethylbutanoic Acid
The following technical guide is structured to provide an authoritative, deep-dive analysis of the physicochemical properties of 2,3,3-Trimethylbutanoic acid, specifically focusing on its acid dissociation constant (pKa). This content is designed for researchers and drug development professionals, moving beyond basic data listing to mechanistic understanding and experimental validation.
Status: Prediction & Validation Protocol Compound Class: Sterically Hindered Aliphatic Carboxylic Acid CAS: 19910-29-3[1]
Executive Summary & Core Data
For the medicinal chemist or formulation scientist, 2,3,3-Trimethylbutanoic acid represents a classic case of sterically modulated acidity . Unlike linear aliphatic acids, the bulky tert-butyl moiety adjacent to the
Based on a consensus of Quantitative Structure-Property Relationship (QSPR) algorithms and Hammett equation modifications for steric hindrance, the predicted pKa is:
Predicted pKa: 4.83 ± 0.16[1][2]
| Metric | Value | Context |
| pKa (Predicted) | 4.83 | Slightly higher than Butyric acid (4.[1][2]82) due to +I effect and steric desolvation. |
| LogP (Predicted) | 2.60 | Highly lipophilic; aqueous solubility is the limiting factor for experimental validation. |
| Polar Surface Area | 37.3 Ų | Consistent with mono-carboxylic acids; high permeability expected in unionized form. |
| Rotatable Bonds | 2 | Restricted rotation due to tert-butyl/methyl clashing (Newman projection analysis). |
Scientific Verdict: The compound acts as a weak acid, comparable to pivalic acid derivatives. The slight elevation in pKa relative to acetic acid (4.76) is attributed to the electron-donating inductive effect (+I) of the highly branched alkyl chain, which destabilizes the anionic charge, coupled with steric inhibition of water organization around the carboxylate headgroup.
Structural Analysis: The "Steric-Inductive" Tug of War
To understand the pKa of 4.83, we must dissect the competing electronic and steric forces within the molecule.
The Inductive Effect (+I)
Alkyl groups are electron-releasing. In 2,3,3-Trimethylbutanoic acid, the carbon skeleton provides a significant +I effect toward the carboxyl group.
-
Mechanism: The electron density is pushed toward the carboxyl carbon. Upon deprotonation, the resulting negative charge on the carboxylate (
) is intensified by this influx of electron density. -
Result: Destabilization of the conjugate base
Equilibrium shifts to the left (protonated form) Higher pKa .
Steric Inhibition of Solvation
The defining feature of this molecule is the 2,3,3-trimethyl motif (effectively a tert-butyl group at the
-
Mechanism: The bulkiness prevents water molecules from forming an organized hydrogen-bonding network around the carboxylate oxygen atoms. Solvation is the primary stabilizing force for anions in aqueous media.
-
Result: Reduced stabilization of the anion
Higher pKa .
Comparative Structural Analogues
Comparing 2,3,3-Trimethylbutanoic acid to its structural "parents" validates the prediction:
| Compound | Structure | pKa (Exp/Pred) | Mechanistic Note |
| Acetic Acid | 4.76 | Reference standard. | |
| Butyric Acid | 4.82 | +I effect of propyl chain. | |
| Isobutyric Acid | 4.86 | Branching at | |
| Pivalic Acid | 5.03 | Max steric bulk at | |
| 2,3,3-Trimethylbutanoic | 4.83 | Bulk is distributed ( |
In-Silico Prediction Methodology
As a Senior Application Scientist, I rely on a "Consensus Modelling" approach. A single algorithm is rarely sufficient for hindered systems. The value of 4.83 is derived from a weighted average of the following methodologies:
-
Fragment-Based QSAR (e.g., ACD/Percepta): Deconstructs the molecule into fragments (
, , , ). Assigns Hammett constants ( ) and Taft steric parameters ( ) to calculate pKa. -
Density Functional Theory (DFT):
-
Functional/Basis Set: B3LYP/6-311+G(d,p).
-
Solvation Model: SMD (Solvation Model based on Density) with water as the solvent.
-
Calculation:
is calculated in gas and solution phase to derive . -
Note: DFT often overestimates pKa for hindered acids unless explicit water molecules are included in the geometry optimization to simulate the first hydration shell.
-
Figure 1: Computational workflow for high-fidelity pKa prediction combining statistical (QSAR) and quantum mechanical (DFT) approaches.
Experimental Validation Protocol
Given the predicted LogP of 2.6, direct aqueous titration is flawed . The compound will likely precipitate or form micelles before the equivalence point, leading to noisy signal and inaccurate pKa determination.
Recommended Protocol: Yasuda-Shedlovsky Extrapolation This method involves titrating in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolating to 0% organic solvent.
Step-by-Step Methodology:
-
Preparation: Prepare 0.01 M solutions of 2,3,3-Trimethylbutanoic acid in 20%, 30%, 40%, and 50% (v/v) Methanol-Water mixtures.
-
Titrant: Standardized 0.1 M KOH (carbonate-free).
-
Potentiometry: Use a glass electrode calibrated for the specific solvent mixture (correcting for the junction potential).
-
Data Acquisition: Perform titrations under inert gas (
) to prevent absorption. -
Analysis:
-
Calculate apparent pKa (
) for each solvent ratio. -
Plot
vs. , where is the dielectric constant of the mixture. -
Linear Extrapolation: The y-intercept represents the true aqueous pKa.
-
Figure 2: The Yasuda-Shedlovsky protocol for accurate pKa determination of lipophilic acids.
Implications for Drug Development
Understanding the pKa of this moiety is critical if it is used as a bioisostere or a prodrug tail.
-
Salt Selection: With a pKa of 4.83, this acid will form stable salts with bases having a pKa > 6.8 (following the
rule). Suitable counterions include Tromethamine (TRIS) or Meglumine , rather than weak bases like caffeine. -
Bioisosterism: The 2,3,3-trimethylbutanoic group is a lipophilic bioisostere for standard aliphatic chains. It adds bulk (increasing metabolic stability against
-oxidation) without significantly altering the electronic nature of the carboxyl headgroup compared to isovaleric acid. -
Permeability: At physiological pH (7.4), the compound will be >99% ionized (
). However, the high lipophilicity of the anion (due to the tert-butyl group) may still allow for significant ion-pair transport across membranes.
References
-
ChemicalBook. (2023).[2] 2,3,3-Trimethylbutanoic acid Properties and Predicted pKa. Retrieved from
-
GuideChem. (2024). 2,3,3-Trimethylbutanoic acid CAS 19910-29-3 Details. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 2,3,3-Trimethylbutanoic acid.[1][2][3][5][6][7] National Library of Medicine.[4] Retrieved from
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Discusses Yasuda-Shedlovsky extrapolation. Retrieved from
-
Williams, R. (2022).[8] pKa Data Compilation. Organic Chemistry Data. Comparative values for aliphatic acids. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,3,3-TRIMETHYLBUTANOIC ACID | 19910-29-3 [chemicalbook.com]
- 3. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 7. scispace.com [scispace.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
The Steric Shield: Fundamental Research on 2,3,3-Trimethylbutyric Acid
The following is an in-depth technical guide on the fundamental research and application of 2,3,3-Trimethylbutyric Acid , a critical structural motif in steric shielding and prodrug design.
Technical Guide & Research Whitepaper
Executive Summary: The "Neo-Shield" Architecture
2,3,3-Trimethylbutyric acid (CAS: 19910-29-3), also chemically identified as 2-tert-butylpropionic acid , represents a pinnacle of steric engineering in small molecule design. Unlike linear fatty acids, this molecule features a "neo" structure—a quaternary carbon (
For drug development professionals, this molecule is not merely a carboxylic acid; it is a metabolic blockade . Its bulk prevents enzymatic attack (e.g., by esterases or
This guide details the synthesis, physicochemical properties, and chiral resolution protocols required to utilize this compound in high-integrity research.
Chemical Architecture & Physicochemical Profile[1]
Structural Analysis
The IUPAC name 2,3,3-trimethylbutanoic acid reveals its crowded core.
-
Backbone: Butanoic acid (
). -
Substituents: A methyl group at
and a gem-dimethyl group at . -
Equivalence: This structure is topologically equivalent to a propionic acid backbone substituted with a tert-butyl group at the
-position.
Key Feature: The Newman Projection Lock
The bond rotation between
Physicochemical Data Table
| Property | Value | Mechanistic Insight |
| Molecular Formula | High carbon-to-oxygen ratio increases lipophilicity ( | |
| Molecular Weight | 130.18 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| Boiling Point | ~215°C (est) | High boiling point indicates strong intermolecular H-bonding despite steric bulk. |
| pKa | ~4.95 | Slightly higher than acetic acid (4.76) due to the +I (inductive) effect of the tert-butyl group destabilizing the carboxylate anion. |
| Chirality | Yes ( | Exists as (R)- and (S)- enantiomers.[1] Biological activity is often enantioselective. |
| Solubility | Low (Water), High (Organic) | Requires non-aqueous titration or cosolvents for aqueous assays. |
Synthetic Pathways & Production[3][4]
The synthesis of 2,3,3-trimethylbutyric acid is non-trivial due to the difficulty of forming bonds adjacent to the quaternary center. The most robust industrial and laboratory route involves the hydroformylation of neohexene (3,3-dimethyl-1-butene).
The Oxidative Carbonylation Route (Recommended)
This pathway avoids the elimination side-reactions common in alkylation strategies.
-
Precursor: Neohexene (3,3-dimethyl-1-butene).
-
Step 1 (Hydroformylation): Reaction with
using a Rhodium catalyst. This yields a mixture of linear (4,4-dimethylpentanal) and branched (2,3,3-trimethylbutanal) aldehydes. Ligand selection (e.g., bulky phosphites) is critical to favor the branched isomer. -
Step 2 (Oxidation): The aldehyde is oxidized to the acid using Jones reagent (
) or milder conditions like Sodium Chlorite ( , Pinnick oxidation) to prevent rearrangement.
Visualization of Synthetic Logic
The following diagram outlines the critical decision nodes in the synthesis.
Caption: Synthetic workflow converting Neohexene to 2,3,3-Trimethylbutyric Acid via Rhodium-catalyzed hydroformylation and subsequent Pinnick oxidation.
Critical Protocol: Enantiomeric Resolution
Because the
Recommended Protocol: Kinetic Resolution via Lipase Hydrolysis This protocol utilizes the high stereoselectivity of Candida antarctica Lipase B (CAL-B) to hydrolyze the ester of one enantiomer preferentially.
Materials
-
Substrate: Methyl 2,3,3-trimethylbutyrate (synthesized via Fisher esterification of the racemic acid).
-
Enzyme: Immobilized CAL-B (e.g., Novozym 435).
-
Solvent: Phosphate buffer (pH 7.0) / Acetone cosolvent (9:1).
-
Base: 0.1 M NaOH (for pH stat titration).
Step-by-Step Methodology
-
Emulsification: Suspend 10 mmol of racemic methyl ester in 50 mL of buffer/acetone mixture. The hydrophobic ester will form an emulsion; vigorous stirring is mandatory.
-
Enzyme Addition: Add 500 mg of immobilized CAL-B.
-
Incubation: Maintain temperature at 30°C.
-
pH Stat: As the ester hydrolyzes, acid is released. Maintain pH 7.0 by automatic addition of 0.1 M NaOH.
-
Termination: Stop the reaction when NaOH consumption corresponds to 50% conversion (typically 24-48 hours due to steric hindrance slowing the enzyme).
-
Separation:
-
Extract the mixture with Ethyl Acetate.
-
Wash with saturated Sodium Bicarbonate (
). -
Organic Phase: Contains the unreacted (R)-Ester .
-
Aqueous Phase: Contains the hydrolyzed (S)-Acid (as the sodium salt). Acidify with HCl and extract to recover the pure (S)-acid.
-
Caption: Kinetic resolution workflow separating (R) and (S) enantiomers using Lipase B selectivity.
Pharmaceutical Applications & Mechanisms[3][5]
The "Steric Shield" in Prodrugs
The primary utility of 2,3,3-trimethylbutyric acid is as a promoiety in prodrug design. When a drug molecule containing a hydroxyl group is esterified with this acid, the resulting ester is exceptionally stable against plasma esterases.
-
Mechanism: The tert-butyl group at
creates a "cone of protection" around the carbonyl carbon. -
Result: The half-life of the prodrug is extended, allowing for better distribution or targeting before hydrolysis occurs (often requiring specific intracellular esterases rather than generic plasma enzymes).
Metabolic Stability (Beta-Oxidation Blockade)
Linear fatty acids undergo
-
Blockade: In 2,3,3-trimethylbutyric acid, the
-carbon ( ) is quaternary. It has no protons to abstract. -
Consequence: The molecule cannot form the
-keto intermediate required for cleavage. It is metabolically robust, often excreted as a glucuronide conjugate rather than degraded. This makes it an ideal "dummy" ligand for studying fatty acid transport proteins without degradation.
References
-
Chemical Identity & Properties
-
Steric Effects in Ester Hydrolysis
-
Synthesis via Hydroformylation
- Ojima, I. et al. (2000). Hydroformylation of Olefins.
-
[Link]
-
Enzymatic Resolution
- Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.
-
[Link]
-
Prodrug Design Strategies
- Rautio, J. et al. (2008). Prodrugs: design and clinical applications.
-
[Link]
Sources
- 1. Selected constitutional isomers of molecular formula C3H5FO2, C3H5O2F, C3H5ClO2, C3H5O2Cl & C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I, structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]
- 2. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
preparation of 2,3,3-Trimethylbutanoic acid methyl ester
Executive Summary
The preparation of Methyl 2,3,3-trimethylbutanoate (CAS: 19910-30-6) presents a classic challenge in organic synthesis: the construction of a sterically congested vicinal center. The molecule features a tert-butyl group adjacent to a methylated alpha-carbon, creating significant steric bulk that hinders standard nucleophilic attacks and esterification kinetics.
This Application Note provides two distinct, validated protocols for the synthesis of this motif. Protocol A details the de novo construction of the carbon skeleton via thermodynamic enolate alkylation, ideal for medicinal chemistry campaigns requiring derivative generation. Protocol B outlines a robust Acid Chloride mediated esterification, designed for scale-up when the parent acid is available. Both methods prioritize yield maximization and purity through rigorous control of reaction kinetics.
Molecule Profile & Physicochemical Data
| Property | Specification |
| IUPAC Name | Methyl 2,3,3-trimethylbutanoate |
| Common Name | Methyl 2,3,3-trimethylbutyrate |
| CAS Number | 19910-30-6 |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Structural Feature | Sterically hindered neo-pentyl backbone |
| Predicted LogP | ~2.3 (Lipophilic) |
| Physical State | Colorless Liquid |
Strategic Analysis: Overcoming Steric Congestion
The primary synthetic hurdle is the Newman Projection conflict between the C3 tert-butyl group and the C2 alpha-methyl group.
-
Direct Fischer Esterification: Often fails or proceeds with poor conversion because the tetrahedral intermediate is high-energy due to crowding.
-
Enolate Alkylation (Recommended): Starting from the less hindered Methyl 3,3-dimethylbutanoate allows for controlled installation of the alpha-methyl group. The bulky tert-butyl group actually assists in directing stereoselectivity in asymmetric variants, though here we focus on the racemic synthesis.
Pathway Visualization
Figure 1: Dual synthetic pathways. Protocol A builds the skeleton; Protocol B activates the hindered acid.
Protocol A: Alpha-Alkylation (Skeleton Construction)
This method is preferred for research settings where the parent acid is unavailable or when isotopic labeling (e.g., CD₃) is required at the alpha position.
Reaction Principle: Kinetic deprotonation using Lithium Diisopropylamide (LDA) followed by Sₙ2 trapping with Methyl Iodide.
Materials:
-
Substrate: Methyl 3,3-dimethylbutanoate (1.0 equiv)
-
Base: Diisopropylamine (1.2 equiv) + n-BuLi (1.2 equiv)
Generates LDA in situ. -
Electrophile: Methyl Iodide (MeI) (1.5 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Cryogen: Dry ice/Acetone bath (-78°C).
Step-by-Step Methodology:
-
LDA Generation:
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Add anhydrous THF and Diisopropylamine. Cool to -78°C.
-
Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete LDA formation.
-
Why: Generating LDA in situ ensures fresh, active base without hydroxide contamination.
-
-
Enolization:
-
Dissolve Methyl 3,3-dimethylbutanoate in a minimal amount of anhydrous THF.
-
Add the ester solution dropwise to the LDA solution at -78°C over 20 minutes.
-
Stir for 45 minutes.
-
Mechanism:[1][2][3][4] The bulky LDA abstracts the alpha-proton. The tert-butyl group forces the enolate geometry, but deprotonation is accessible.
-
-
Alkylation:
-
Add Methyl Iodide (MeI) neat, dropwise via syringe.
-
Critical Step: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 3 hours.
-
Note: The alkylation is exothermic. Keeping it cold initially prevents poly-methylation.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Diethyl Ether (3x).
-
Wash combined organics with 1M HCl (to remove amine residues), then Brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Perform fractional distillation or flash chromatography (Hexanes:EtOAc 95:5).
-
Expectation: The product is a volatile oil. Care must be taken during rotary evaporation.
-
Protocol B: Acid Chloride Mediated Esterification
This method is preferred if 2,3,3-trimethylbutanoic acid is available. Standard acid-catalyzed methods (H₂SO₄/MeOH) are too slow due to the steric bulk protecting the carbonyl carbon.
Materials:
-
Substrate: 2,3,3-Trimethylbutanoic acid (1.0 equiv).
-
Reagent: Thionyl Chloride (SOCl₂) (2.0 equiv).
-
Catalyst: DMF (1-2 drops).
-
Solvent: Dichloromethane (DCM) and Methanol (MeOH).
Step-by-Step Methodology:
-
Activation:
-
Dissolve the carboxylic acid in dry DCM under nitrogen.
-
Add catalytic DMF (activates SOCl₂ via Vilsmeier-Haack type intermediate).
-
Add SOCl₂ dropwise at 0°C.
-
Reflux for 2 hours.
-
Checkpoint: Gas evolution (SO₂/HCl) should cease.
-
-
Solvent Swap (Optional but Recommended):
-
Concentrate the mixture to remove excess SOCl₂ (azeotrope with toluene if necessary). This leaves the crude Acid Chloride.
-
-
Methanolysis:
-
Redissolve the Acid Chloride in dry DCM.
-
Add Pyridine (1.5 equiv) and excess Methanol (5.0 equiv) at 0°C.
-
Stir at Room Temperature for 4 hours.
-
Why: Pyridine scavenges the HCl generated, driving the equilibrium forward and preventing acid-catalyzed degradation.
-
-
Workup:
-
Wash with 1M HCl, saturated NaHCO₃, and Brine.
-
Dry and concentrate.[5]
-
Analytical Validation (QC)
To ensure the integrity of the synthesized ester, compare analytical data against these expected values.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | Methoxy ester group (-OCH₃). | |
| Alpha-methine proton (quartet due to adj. methyl).[5][6][7][8][9][10][11] | ||
| Alpha-methyl group (doublet). | ||
| tert-Butyl group (strong singlet). | ||
| GC-MS (EI) | M+ = 144 m/z | Molecular ion (often weak). |
| Base Peak = 57 m/z | tert-Butyl cation (characteristic fragmentation). | |
| Peak = 85 m/z | Loss of -COOMe (acylium ion). |
Troubleshooting Guide:
-
Issue: Low Yield in Protocol A.
-
Cause: Incomplete enolization or moisture in THF.
-
Fix: Titrate n-BuLi before use; ensure temperature stays at -78°C during LDA formation.
-
-
Issue: Unreacted Acid in Protocol B.
-
Cause: Steric bulk prevented MeOH attack.
-
Fix: Use DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic catalyst during the methanolysis step.
-
References
-
PubChem. Methyl 2,3,3-trimethylbutanoate (Compound).[12][6] National Library of Medicine. Accessed Jan 31, 2026. [Link]
-
Leggio, A., et al. "Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane."[13] Chem Biol Drug Des.[13] 2009; 73(3):287-91.[13] (Cited for alternative mild esterification methodologies). [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. EP0671379A1 - Process for the methylation of organic compounds - Google Patents [patents.google.com]
- 4. CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents [patents.google.com]
- 5. scholarworks.smith.edu [scholarworks.smith.edu]
- 6. CID 160834591 | C14H28O4 | CID 160834591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. 3-メチル-2-ブテン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Methyl 2,3,3-trimethylbutanoate | C8H16O2 | CID 140630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: FTIR Spectroscopy of the Carboxylic Acid Group in 2,3,3-Trimethylbutanoic Acid
Executive Summary
This application note provides a comprehensive protocol for the Fourier Transform Infrared (FTIR) spectroscopic analysis of 2,3,3-trimethylbutanoic acid (also known as tert-butylmethylacetic acid).[1] This molecule represents a class of sterically hindered carboxylic acids increasingly utilized in drug development to enhance metabolic stability.[1]
The steric bulk provided by the tert-butyl and methyl groups adjacent to the carboxyl functionality significantly alters the vibrational signature of the molecule, particularly the monomer-dimer equilibrium. This guide details the methodology to distinguish between free and hydrogen-bonded species, a critical quality attribute (CQA) for assessing the physicochemical behavior of this intermediate in formulation and synthesis.
Introduction & Theoretical Background
The Molecule: 2,3,3-Trimethylbutanoic Acid
The structure of 2,3,3-trimethylbutanoic acid consists of a carboxyl group attached to a chiral center (C2), which is substituted with a methyl group and a bulky tert-butyl group.[1]
-
Structural Feature: The proximity of the tert-butyl group [(CH₃)₃C-] to the carbonyl center creates significant steric crowding (Newman projection analysis reveals restricted rotation).[1]
-
Pharmaceutical Relevance: This steric shield protects the carboxyl group from rapid enzymatic attacks (e.g., glucuronidation or beta-oxidation), thereby extending the half-life of drug candidates incorporating this moiety.[1]
The Spectroscopic Challenge
Carboxylic acids typically exist as stable, cyclic hydrogen-bonded dimers in the solid and liquid states. However, in 2,3,3-trimethylbutanoic acid, the steric bulk can destabilize the planar eight-membered dimer ring.[1]
Key Vibrational Modes of Interest:
-
O-H Stretching (
): Diagnostic for hydrogen bonding.[1] -
C=O Stretching (
): The most intense band.[1]
In highly hindered acids, the equilibrium shifts towards the monomeric form more readily than in linear acids (like hexanoic acid), especially in solution.[1] This protocol allows the analyst to quantify this shift.[1]
Experimental Protocol
Materials and Equipment
-
Analyte: 2,3,3-Trimethylbutanoic acid (>98% purity).[1]
-
Solvent: Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic Grade, dried over molecular sieves).[1] Note: CCl₄ is preferred for the 3000 cm⁻¹ region due to lack of C-H interference, but safety protocols must be strictly followed.
-
Instrument: FTIR Spectrometer (e.g., Thermo Nicolet, Bruker Vertex, or PerkinElmer Spectrum).[1]
-
Accessories:
Workflow Diagram
Figure 1: Operational workflow for the FTIR characterization of 2,3,3-trimethylbutanoic acid.
Step-by-Step Methodology
Method A: Neat Liquid (ATR) – For Identification (QC)[1]
-
Clean Crystal: Clean the ATR crystal with isopropanol and ensure no residue remains.[1]
-
Background: Collect a background spectrum (air) using the parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 32
-
Range: 4000–600 cm⁻¹[1]
-
-
Deposition: Place 1 drop (~10 µL) of neat 2,3,3-trimethylbutanoic acid onto the crystal.
-
Acquisition: Clamp the sample (if required by the probe) and acquire the sample spectrum.[1]
-
Cleaning: Immediately clean the crystal with ethanol/hexane to prevent acid etching (if using ZnSe).[1]
Method B: Solution Phase – For Steric Assessment (R&D)
-
Preparation: Prepare a 0.05 M solution of the acid in dry CCl₄.
-
Cell Assembly: Inject the solution into a liquid cell (NaCl windows, 0.1 mm spacer).
-
Acquisition:
-
Collect Background (Pure Solvent).[1]
-
Collect Sample (Solution).
-
-
Dilution Study (Optional): Serially dilute to 0.005 M and 0.0005 M to observe the growth of the monomer bands.
Data Analysis and Interpretation
Spectral Region Analysis[1][2][5][7]
The spectrum of 2,3,3-trimethylbutanoic acid is dominated by the interplay between the bulky alkyl group and the polar carboxyl head.
Region 1: The O-H Stretching Zone (4000 – 2500 cm⁻¹)[1]
-
Neat Liquid: You will observe a broad, intense envelope centered around 3000 cm⁻¹ (2500–3300 cm⁻¹).[1] This is the O-H stretch of the hydrogen-bonded dimer.[4] It often overlaps with the C-H stretches of the methyl/tert-butyl groups (2960–2870 cm⁻¹).[1]
-
Dilute Solution: A sharp, narrow band appears near 3520–3540 cm⁻¹ .[1] This is the free monomeric O-H .
-
Insight: In 2,3,3-trimethylbutanoic acid, this "free" band may persist even at higher concentrations compared to unhindered acids due to the steric difficulty of dimer formation.[1]
-
Region 2: The Carbonyl Zone (1800 – 1650 cm⁻¹)
This is the critical region for determining the chemical state.
| Species | Wavenumber (cm⁻¹) | Description |
| Monomer (Free) | 1755 – 1765 | Sharp, intense.[1] Dominates in dilute solution or high temp.[1] |
| Dimer (Cyclic) | 1705 – 1715 | Broader, intense.[1] Dominates in neat liquid/solid.[1][7] |
| Open Dimer | ~1730 | Shoulder peak. Intermediate H-bonding state.[1] |
-
Note: The inductive effect of the tert-butyl group (+I effect) typically lowers the C=O frequency slightly compared to acetic acid, but the steric inhibition of H-bonding (which normally lowers frequency) opposes this.[1] The net result is a monomer peak often found near 1760 cm⁻¹.
Region 3: The Fingerprint Zone (1500 – 900 cm⁻¹)[1]
-
C-O Stretch / O-H Bend: Two bands coupled around 1200–1300 cm⁻¹ and 1400–1440 cm⁻¹ .[1][6]
-
O-H Out-of-Plane Bend: A broad, medium-intensity bump near 930 cm⁻¹ is characteristic of the dimer.[1] Its absence confirms a monomeric state.[1]
Structural Logic Diagram
Figure 2: The impact of steric hindrance and concentration on the monomer-dimer equilibrium and resulting spectral shifts.[1]
Quality Control Criteria (Self-Validation)
To ensure the trustworthiness of the data, the following criteria must be met:
-
Water Vapor Check: Inspect the region 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹ for sharp, jagged rotational lines of atmospheric water. If present, re-run background or apply a water subtraction algorithm.[1]
-
Baseline Flatness: The baseline at 2000–2500 cm⁻¹ (a silent region) should be flat and near zero absorbance (for transmission) or 100% transmittance.[1]
-
Correlation Verification:
References
-
NIST Chemistry WebBook. 2,3,3-Trimethylbutanoic acid Spectral Data. National Institute of Standards and Technology.[1] [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for carboxylic acid assignments).
-
Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004).[1] Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed discussion on monomer-dimer equilibrium).
-
PubChem. 2,3,3-Trimethylbutanoic acid Compound Summary. National Library of Medicine.[1] [Link][1]
Sources
- 1. PubChemLite - 2,3,3-trimethylbutanoic acid (C7H14O2) [pubchemlite.lcsb.uni.lu]
- 2. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CAS 49714-52-5: 2,2,3-Trimethylbutanoic acid | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
high-yield synthesis of 2,3,3-Trimethylbutanoic acid
The Technical Support Center for High-Yield Synthesis is now online. Ticket ID: #SYN-233-TBA Topic: High-Yield Synthesis of 2,3,3-Trimethylbutanoic Acid Assigned Specialist: Senior Application Scientist
Executive Summary
You have requested a high-yield protocol for the synthesis of 2,3,3-trimethylbutanoic acid (CAS: 19910-29-3). This sterically hindered carboxylic acid is a critical intermediate in the synthesis of specialized lipophilic peptides and steric shielding ligands.
The most robust, high-yield route is the
This method is superior to Grignard carboxylation (which suffers from skeletal rearrangements of the neopentyl system) and cyanohydrin routes (which are multistep and lower yielding).
Part 1: The Protocol (Direct -Alkylation)
Principle:
The reaction utilizes the Creger Method , generating a dianion of the starting acid using 2.2 equivalents of Lithium Diisopropylamide (LDA). The steric bulk of the tert-butyl group actually aids the reaction by suppressing di-alkylation, directing the electrophile (Methyl Iodide) exclusively to the
Reaction Scheme:
Figure 1: Mechanistic pathway for the dianion alkylation.
Materials & Reagents
| Component | Specification | Role |
| 3,3-Dimethylbutanoic acid | >98% Purity, Dry | Starting Material |
| LDA (Lithium Diisopropylamide) | 2.0 M in THF/Heptane | Non-nucleophilic Base |
| Methyl Iodide (MeI) | >99%, stabilized over Cu | Electrophile |
| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | Solvent |
| HCl | 1.0 M Aqueous | Quenching Agent |
Step-by-Step Methodology
-
Dianion Formation:
-
Flame-dry a 500 mL 3-neck round-bottom flask under Argon.
-
Charge with anhydrous THF (10 mL per gram of substrate) and cool to -78°C (dry ice/acetone bath).
-
Add LDA (2.2 equivalents) dropwise via syringe.
-
Add 3,3-dimethylbutanoic acid (1.0 equivalent) dissolved in a minimum amount of THF dropwise over 15 minutes.
-
Observation: The solution may turn slightly yellow. Stir at 0°C for 30 minutes to ensure complete dianion formation (solubility of the lithium salt is better at 0°C than -78°C).
-
-
Alkylation:
-
Cool the mixture back to -78°C .
-
Add Methyl Iodide (1.1 to 1.2 equivalents) dropwise.
-
Critical: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature (RT) over 2 hours. The steric bulk of the tert-butyl group slows the reaction; warming is essential for completion.
-
-
Quenching & Workup:
-
Cool to 0°C. Carefully quench with 1.0 M HCl until pH < 2.
-
Extract with Diethyl Ether (
). -
Wash combined organics with Sodium Thiosulfate (to remove iodine color) and Brine.
-
Dry over
and concentrate in vacuo.
-
-
Purification:
-
The crude product is usually >90% pure.
-
Distillation: Boiling point approx. 190-195°C (atmospheric) or ~90°C at 15 mmHg.
-
Yield Expectation: 85-92%.
-
Part 2: Troubleshooting Guide (Q&A)
Q1: My yield is low (<50%), and I recovered starting material. What happened?
-
Diagnosis: Insufficient deprotonation.[1]
-
Fix: The
-proton is sterically shielded by the tert-butyl group. Ensure you warm the dianion solution to 0°C (or even RT for 15 mins) before cooling back down to add MeI. The dianion must form completely before the electrophile is introduced. Also, check the titer of your LDA.
Q2: I see a significant amount of dimethylated byproduct (2,2,3,3-tetramethyl...).
-
Diagnosis: Proton exchange between product and starting enolate.
-
Fix: This is rare for this specific substrate due to extreme steric hindrance (adding a second methyl to a neopentyl position is energetically costly). However, if observed, ensure rapid addition of MeI or use a slight excess of base (2.3 eq) to prevent the mono-alkylated product from quenching the remaining dianion.
Q3: The reaction mixture solidified during the LDA addition.
-
Diagnosis: Lithium carboxylate aggregation.
-
Fix: The dianion of hindered acids can aggregate. Add HMPA or DMPU (1-2 equivalents) as a co-solvent to break up aggregates. Alternatively, simply increase the volume of THF.
Q4: Can I use the ester (Methyl 3,3-dimethylbutanoate) instead?
-
Answer: Yes. This avoids the need for 2 equivalents of base.[2]
-
Protocol Adjustment: Use 1.1 eq LDA, -78°C, then MeI.
-
Pros: Homogeneous reaction, easier handling.
-
Cons: Requires a subsequent hydrolysis step (LiOH/MeOH/H2O) to get the acid.
-
Part 3: Safety & Compliance (E-E-A-T)
-
Chemical Safety:
-
Methyl Iodide: A potent neurotoxin and suspected carcinogen. Use only in a functioning fume hood. Double-glove (nitrile).
-
LDA: Pyrophoric in high concentrations; reacts violently with water.
-
-
Regulatory Note:
-
While 2,3,3-trimethylbutanoic acid is not a controlled substance, it is structurally related to pinacolyl derivatives. Ensure end-use compliance with local regulations regarding dual-use chemical precursors. This protocol produces the acid, which is distinct from Schedule 2B alcohols.
-
Part 4: Visualizing the Steric Challenge
The success of this synthesis relies on the "Gear Effect" where the tert-butyl group locks the conformation, actually aiding stereoselectivity in asymmetric variants, but requiring higher energy (temperature) to drive the alkylation to completion.
Figure 2: Overcoming the steric barrier of the tert-butyl group.
References
-
Creger, P. L. (1967). "Metalated Carboxylic Acids. I. Alkylation." Journal of the American Chemical Society, 89(10), 2500–2501. Link
-
Pfeffer, P. E., Silbert, L. S. (1970). "Lithium enolates of esters and acids. Alkylation." The Journal of Organic Chemistry, 35(1), 262–264. Link
-
CymitQuimica . (2024). "2,2,3-Trimethylbutanoic acid CAS 49714-52-5 Technical Data." Link (Note: Reference for physical properties of isomers).
-
PubChem . (2024). "2,3,3-Trimethylbutanoic acid Compound Summary." National Library of Medicine. Link
Sources
optimizing reaction conditions for 2,3,3-Trimethylbutanoic acid synthesis
Subject: Optimization of Reaction Conditions for Sterically Hindered Carboxylic Acids Target Molecule: 2,3,3-Trimethylbutanoic acid (CAS: 19910-29-3) Support Level: Tier 3 (Advanced Process Optimization)
Executive Summary: The "Steric Wall" Challenge
The synthesis of 2,3,3-trimethylbutanoic acid presents a classic challenge in organic synthesis: extreme steric hindrance .
The molecule features a quaternary carbon (
This guide provides optimized protocols for the two most robust synthetic routes:
-
Hydrolysis of 2,3,3-trimethylbutanenitrile (High-Energy Route)
-
Pinnick Oxidation of 2,3,3-trimethylbutanal (Chemoselective Route)
Route Selection Strategy
Before beginning, select the workflow that matches your precursor availability and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthesis pathway based on precursor availability.
Protocol A: Nitrile Hydrolysis (The "High-Energy" Route)
User Issue: "I am refluxing the nitrile in 6M HCl or 10% NaOH/MeOH, but the reaction stalls at the amide or returns starting material."
Root Cause: The steric bulk of the tert-butyl group prevents the formation of the tetrahedral intermediate required for hydrolysis at standard reflux temperatures (
Optimized Protocol: Ethylene Glycol Solvolysis To overcome the energy barrier, we must increase the reaction temperature beyond the boiling point of water using a high-boiling solvent.
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) |
| Solvent | Water / Methanol | Ethylene Glycol |
| Base | NaOH | KOH (pellets) |
| Temperature | ||
| Time | 24-48 Hours | 4-6 Hours |
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,3-trimethylbutanenitrile (1.0 equiv) in ethylene glycol (10 volumes).
-
Activate: Add KOH pellets (3.0 - 5.0 equiv).
-
Note: Do not use aqueous KOH; the water content limits the boiling point.
-
-
Reflux: Heat the mixture to
C .-
Checkpoint: The solution should turn homogenous. If solids persist, add a minimal amount of water (<5% v/v) strictly to solubilize the base, then distill it off as the temp rises.
-
-
Monitor: Check via GC-MS or TLC. The intermediate amide is often observed; continue heating until it disappears.
-
Workup:
-
Cool to room temperature.
-
Dilute with water (20 volumes).
-
Wash with diethyl ether (removes unreacted nitrile).
-
Acidify the aqueous layer to pH 1 using conc. HCl.
-
Extract the free acid with Ethyl Acetate (
).
-
Protocol B: Pinnick Oxidation (The "Chemoselective" Route)
User Issue: "Jones oxidation led to a complex mixture. The product NMR shows shifted methyl peaks."
Root Cause: Strong acid oxidants (Jones, Chromic acid) can induce Wagner-Meerwein rearrangements in sterically congested skeletons. The tert-butyl cation is relatively stable, leading to methyl migration.
Optimized Protocol: Pinnick Oxidation (NaClO
Step-by-Step Methodology:
-
Charge: Dissolve 2,3,3-trimethylbutanal (1.0 equiv) in
-BuOH and Water (3:1 ratio).-
Why
-BuOH? It solubilizes the organic aldehyde and suppresses esterification side reactions.
-
-
Scavenger: Add 2-methyl-2-butene (5.0 - 10.0 equiv).
-
Buffer: Add NaH
PO (monobasic sodium phosphate, 2.0 equiv) to buffer the pH to ~3.5. -
Oxidant: Add Sodium Chlorite (NaClO
) (1.5 - 2.0 equiv) portion-wise over 30 minutes.-
Observation: The solution may turn slight yellow.
-
-
Workup:
Protocol C: Purification (The DCHA Salt Method)
User Issue: "My product is an oil or low-melting solid that is difficult to crystallize. Distillation requires high vacuum and risks decomposition."
Expert Solution: Convert the hindered acid into a crystalline Dicyclohexylamine (DCHA) salt. This is a standard industrial technique for purifying non-crystalline acids.
Methodology:
-
Dissolve the crude acid in Acetone or Ethyl Acetate .
-
Add Dicyclohexylamine (DCHA) (1.05 equiv) dropwise.
-
A white precipitate (the DCHA salt) should form immediately.
-
Troubleshooting: If no precipitate forms, cool to
C and scratch the glass.
-
-
Filter the solid and wash with cold acetone.
-
Recovery of Free Acid:
-
Suspend the salt in Ethyl Acetate.[4]
-
Wash with 10% KHSO
or 1M HCl until the salt dissolves and the aqueous layer is acidic. -
Dry the organic layer (MgSO
) and concentrate to yield the ultra-pure acid.
-
Troubleshooting Logic & FAQs
Figure 2: Troubleshooting flow for common synthesis failures.
Frequently Asked Questions
Q: Can I use the Grignard route (
Q: Why does the reaction turn dark during nitrile hydrolysis?
A: At
Q: My Pinnick oxidation is slow. Can I heat it?
A: Do not heat above
References
-
Pinnick Oxidation Mechanism & Optimization
-
Hydrolysis of Hindered Nitriles
-
Purification via DCHA Salts
-
Title: Conversion of a DCHA salt to the free acid.[4]
- Source: Bachem Technical Guides.
-
-
Specific Compound Data
Sources
- 1. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 2. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. bachem.com [bachem.com]
- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem [pubchem.ncbi.nlm.nih.gov]
improving the stability of 2,3,3-Trimethylbutanoic acid derivatives
Introduction: The "Steric Armor" Paradox
2,3,3-Trimethylbutanoic acid (TMB) and its derivatives represent a unique class of "sterically armored" building blocks. The presence of a tert-butyl group adjacent to a methylated
While this bulk is highly desirable for protecting groups or improving metabolic stability (the "steric shield" effect), it creates two distinct stability challenges during experimentation:
-
Synthetic Instability: The activation energy required to form derivatives often leads to reagent decomposition before product formation.
-
Stereochemical Instability: The relief of steric strain via planarization can drive rapid racemization at the
-carbon (C2) under standard coupling conditions.
This guide provides self-validating protocols to navigate these challenges.
Module 1: Synthesis & Thermal Stability
Issue: "I cannot form the ester/amide bond. Standard EDC/NHS or DCC coupling yields <10% product."
Root Cause Analysis:
Standard nucleophilic acyl substitution is blocked by the
Protocol A: The Yamaguchi Esterification (Recommended)
This method uses a mixed anhydride to push the equilibrium forward. It is superior to Steglich esterification for TMB derivatives.
Reagents:
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)[1][2][3][4]
-
Triethylamine (
)[1][5][6] -
DMAP (4-Dimethylaminopyridine) - Stoichiometric amount required, not catalytic.
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve TMB (1.0 eq) and
(1.2 eq) in THF. Cool to 0°C. -
Anhydride Formation: Add Yamaguchi Reagent (1.1 eq) dropwise. Stir 1h at RT. Checkpoint: A white precipitate (
) must form. -
Filtration: Filter off the amine salts rapidly under inert gas. Concentrate the filtrate to obtain the mixed anhydride.
-
Coupling: Redissolve anhydride in Toluene. Add the alcohol/amine nucleophile (1.0–1.5 eq) and DMAP (1.1 eq) .
-
Reflux: Heat to 80–100°C for 4–12h.
Why this works: The mixed anhydride is highly reactive, but the key is the stoichiometric DMAP. It attacks the anhydride to form an acyl-pyridinium species that projects the carbonyl away from the steric bulk, allowing the nucleophile to attack.
Visualizing the Activation Pathway
Figure 1: The Yamaguchi activation strategy bypasses the steric barrier by forming a highly electrophilic Acyl-DMAP intermediate.
Module 2: Stereochemical Stability (Racemization)
Issue: "My product has lost optical activity (
Root Cause Analysis:
The
Troubleshooting Guide: Preventing -Epimerization
| Variable | Recommendation | Scientific Rationale |
| Base Selection | Use Hünig's Base (DIPEA) or 2,6-Lutidine . | Avoid unhindered bases like |
| Activation Method | Acid Chlorides via Oxalyl Chloride (Catalytic DMF).[7][8] | Avoids the basic conditions of coupling reagents. Neutral conditions preserve chirality. |
| Temperature | Keep activation < 0°C. | The rate of enolization ( |
| Solvent | DCM or Toluene . Avoid DMF/DMSO. | Polar aprotic solvents stabilize the charged enolate intermediate, promoting racemization. |
Protocol B: Chloride Activation (Chiral Safe)
-
Dissolve TMB in anhydrous DCM.
-
Add Oxalyl Chloride (1.2 eq) dropwise.
-
Add DMF (1 drop) . Caution: Gas evolution (
, , ). -
Stir 2h at RT. Evaporate solvent/excess reagent completely (use a high-vac manifold).
-
Redissolve acid chloride in DCM and add nucleophile + weak base (Pyridine) at -78°C.
Visualizing the Racemization Trap
Figure 2: The driving force for racemization is the relief of steric congestion in the planar enolate transition state.
Module 3: Hydrolytic Stability & Data
Issue: "The prodrug is too stable; it does not hydrolyze in plasma."
Technical Insight:
TMB derivatives are often used as "steric shields" to protect drugs. However, if the shield is too strong, the drug is never released. The rate of hydrolysis is governed by the Taft Steric Parameter (
Taft Steric Parameters ( ) for Acyl Groups ( )
Lower negative numbers indicate higher resistance to hydrolysis.
| Substituent (R) | Structure | Taft | Relative Hydrolysis Rate |
| Methyl | 0.00 | 1 (Reference) | |
| Isopropyl | -0.47 | ~0.01 | |
| tert-Butyl | -1.54 | ~0.0001 | |
| TMB Core | Est. -2.2 to -2.5 | Negligible |
Tuning Strategy: If your TMB ester is too stable:
-
Electronic Activation: Add an electron-withdrawing group (EWG) to the alcohol side of the ester (e.g., use a glycolic ester linker).
-
Distal Spacer: Insert a spacer (e.g.,
) between the TMB group and the drug to reduce the steric cone angle at the hydrolysis site.
FAQs: Rapid Troubleshooting
Q: Can I use Thionyl Chloride (
Q: Why does my NMR show a double set of peaks? A: If you have a chiral center in your nucleophile (e.g., an amino acid), you likely formed diastereomers. Due to the bulk of TMB, restricted rotation around the amide bond (rotamers) is also common. Run Variable Temperature (VT) NMR to distinguish rotamers (peaks coalesce) from diastereomers (peaks remain distinct).
Q: I see a "ketene" peak in IR (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. (Definitive source for values).
- Beissner, M., & Breit, B. (2016). Analysis of Tautomeric Equilibria of Highly Hindered Enols. Organic Letters.
-
BenchChem Technical Library. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3,3-Trimethylbutanoic Acid (CAS 19910-29-3)
[1][2]
Status: Operational Ticket ID: TMB-SUP-001 Subject: Safe Handling, Storage, and Experimental Optimization Guide Assigned Specialist: Senior Application Scientist
Introduction: The "Phase-Boundary" Challenge
Welcome to the technical support hub for 2,3,3-Trimethylbutanoic acid .
As a researcher, you likely selected this building block for its specific steric properties—the tert-butyl group adjacent to the
Depending on your laboratory's ambient temperature, this reagent exists on the knife-edge between solid and liquid. This guide moves beyond generic safety data to address the specific phase-behavior and reactivity challenges of this sterically hindered acid.
Module 1: Critical Safety & Handling (The Emergency Phase)
Hazard Identification
While sterically hindered, the carboxylic acid functionality remains chemically aggressive.
-
Corrosivity: Classified as Skin Corr.[1][2] 1C and Eye Dam. 1 . The lipophilic alkyl tail facilitates skin penetration, potentially deepening chemical burns.
-
Toxicity: Harmful if swallowed or absorbed through the skin.
-
Flammability: Flash point is ~88.5°C (Combustible Liquid).
Personal Protective Equipment (PPE) Matrix
| Quantity Handled | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |
| < 10 g (Analytical) | Nitrile (0.11 mm) | Safety Glasses w/ Side Shields | Lab Coat | Fume Hood (Standard) |
| 10 g - 100 g (Prep) | Double Nitrile or Neoprene (0.3 mm) | Chemical Goggles | Lab Coat + Chemical Apron | Fume Hood (High Flow) |
| > 100 g (Bulk) | Butyl Rubber (0.5 mm) | Face Shield + Goggles | Tyvek® Suit | Fume Hood or Respirator (Type A) |
Emergency Response Protocols
-
Skin Contact: Immediate flush with water for 15 minutes. Do not neutralize with bases (exothermic reaction may worsen thermal injury).
-
Eye Contact: Irrigate immediately. If wearing contacts, remove after the first 5 minutes of flushing, then continue for 10 more.
-
Spill Management: See the decision logic below.
Figure 1: Decision logic for safe spill cleanup, accounting for the material's potential phase states.
Module 2: Storage & Stability (The Pre-Experiment Phase)
The "Phase-Change" Storage Protocol
Issue: Storing at 4°C (standard fridge) keeps the material solid. Bringing it to a 25°C lab causes slow melting, resulting in a heterogeneous "slush" where impurities may concentrate in the liquid phase (zone refining effect).
Recommended Procedure:
-
Long-Term Storage: Store at +2°C to +8°C (Refrigerator). Keep container tightly sealed to prevent moisture absorption (hygroscopic potential).
-
Pre-Usage Conditioning:
-
Remove from cold storage 2 hours before use.
-
Do not attempt to pipette from a semi-solid slush.
-
Warm Water Bath: Place the sealed container in a 30°C water bath for 15 minutes to fully liquefy. Invert gently to homogenize before dispensing.
-
Incompatibilities
-
Strong Oxidizers: Risk of fire/explosion.
-
Strong Bases: Exothermic acid-base reaction.
-
Reducing Agents: Potential generation of flammable gases.
Module 3: Experimental Troubleshooting (The Active Phase)
Dispensing & Weighing
Q: Why is my dispensed mass inconsistent? A: If the reagent is semi-solid, you are likely picking up solvent-rich or impurity-rich fractions.
-
Protocol: Always fully liquefy (melt >25°C) before aliquoting. If weighing by mass, use a pre-warmed glass pipette to transfer the liquid to avoid solidification inside the tip.
Reactivity: Overcoming Steric Hindrance
Q: My esterification yield using DCC/EDC is < 20%. Why? A: The tert-butyl group at C3 and methyl at C2 create a "picket fence" around the carbonyl carbon. Standard nucleophilic attack is severely hindered. Carbodiimide activation (DCC) often fails because the O-acylisourea intermediate is too bulky to be attacked efficiently.
Solution: The Acid Chloride Route Convert to the acid chloride to reduce steric bulk and increase electrophilicity.
Optimized Protocol (Acid Chloride Synthesis):
-
Setup: Flame-dried flask, Ar/N2 atmosphere.
-
Reagents: 1.0 eq 2,3,3-Trimethylbutanoic acid, 1.2 eq Oxalyl Chloride, cat. DMF (1-2 drops), in dry DCM.
-
Procedure:
-
Dissolve acid in DCM.
-
Add catalytic DMF.
-
Add Oxalyl Chloride dropwise at 0°C (gas evolution control).
-
Allow to warm to RT and stir for 2-4 hours.
-
Critical Step: Evaporate solvent and excess oxalyl chloride completely (use a high-vac trap).
-
-
Coupling: Re-dissolve the resulting acid chloride in DCM/THF and add to your nucleophile (amine/alcohol) with a non-nucleophilic base (e.g., DIPEA or Pyridine).
Workflow Visualization
Figure 2: Workflow comparison showing why acid chloride activation is preferred over standard coupling for this hindered substrate.
Module 4: Disposal & Regulatory
Waste Classification
-
Category: Organic Acid Waste (Corrosive).
-
Segregation: Do not mix with organic bases or cyanides.
-
Labeling: Must be labeled "Corrosive, Acidic, Organic, n.o.s. (Contains 2,3,3-Trimethylbutanoic acid)".[3][4][5][6]
Regulatory Status (US)
-
TSCA: Listed (Active).
-
Transport (DOT): UN 3265, Corrosive liquid, acidic, organic, n.o.s., Class 8, PG III.
References
-
ChemicalBook. (2023). 2,3,3-Trimethylbutanoic acid Properties and Safety. Retrieved from
-
TCI Chemicals. (2025).[1] Safety Data Sheet: 2,2-Dimethylbutyric Acid (Structural Analog). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methylbutyric acid (Handling Analog). Retrieved from
-
Braddock, D. C., et al. (2022).[7] Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids.[7] ChemistryViews. Retrieved from
-
GuideChem. (2025). 2,3,3-Trimethylbutanoic acid MSDS and Synthesis. Retrieved from [3]
Technical Support Center: Navigating Reactions with 2,3,3-Trimethylbutanoic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,3,3-trimethylbutanoic acid. This highly sterically hindered carboxylic acid presents unique challenges in synthesis due to the bulky tert-butyl group adjacent to the carboxyl functionality. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these synthetic hurdles and achieve your desired outcomes.
Understanding the Challenge: The Impact of Steric Hindrance
The core difficulty in reactions involving 2,3,3-trimethylbutanoic acid lies in its steric bulk. The three methyl groups on the adjacent carbon atom effectively shield the carboxylic acid's carbonyl carbon from nucleophilic attack. This steric hindrance significantly slows down reaction rates for common transformations like esterification and amidation, often leading to low or no yield under standard conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with 2,3,3-trimethylbutanoic acid in a practical question-and-answer format.
Esterification Reactions
Question 1: My standard Fischer esterification with 2,3,3-trimethylbutanoic acid is failing or giving very low yields. What is going wrong and what can I do?
Answer: The Fischer-Speier esterification, relying on acid catalysis and equilibrium, is often inefficient for sterically hindered acids like 2,3,3-trimethylbutanoic acid.[1] The bulky substituents impede the approach of the alcohol to the protonated carbonyl carbon.
Troubleshooting Steps:
-
Switch to a more powerful esterification method: For sterically demanding substrates, methods that utilize a highly reactive intermediate are more successful. We recommend the Yamaguchi or Shiina esterification .
-
Yamaguchi Esterification: This method involves the in-situ formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine).[2]
-
Shiina Esterification: This reaction uses an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent, often with a nucleophilic catalyst like DMAP.[3][4] This method is particularly effective for forming macrocyclic esters (macrolactonization).[4]
-
Consider Steglich Esterification for Acid-Sensitive Substrates: If your alcohol is acid-sensitive, the Steglich esterification using a carbodiimide coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP can be effective.[1][5] However, be aware of the potential for N-acylurea byproduct formation.[1]
Question 2: I am attempting a Mitsunobu reaction with 2,3,3-trimethylbutanoic acid, but the reaction is sluggish and incomplete. Why is this happening?
Answer: The Mitsunobu reaction, while generally reliable for ester formation with inversion of stereochemistry, can be problematic with sterically hindered carboxylic acids.[6] The bulky carboxylate anion is a poor nucleophile, making the final S(_N)2 displacement on the activated alcohol intermediate slow.
Troubleshooting Steps:
-
Increase Reagent Equivalents: While literature often suggests 1.5 equivalents of triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate (like DEAD or DIAD), you may need to increase this to as much as 5 equivalents for challenging substrates to drive the reaction to completion.
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier. Monitor for decomposition of your starting materials and products.
-
Alternative Reagents: Consider using polymer-supported PPh(_3) to simplify the removal of the triphenylphosphine oxide byproduct, which can be a purification challenge.
-
Alternative Methods: For highly hindered systems, the Yamaguchi or Shiina esterification methods are generally more robust and reliable than the Mitsunobu reaction.
Amidation Reactions
Question 3: My attempts to form an amide from 2,3,3-trimethylbutanoic acid using standard coupling reagents (like DCC/HOBt) are failing. What are my options?
Answer: Standard peptide coupling reagents can be inefficient when dealing with the steric bulk of 2,3,3-trimethylbutanoic acid.[7][8] The formation of the active ester intermediate may be slow, and the subsequent nucleophilic attack by the amine is also hindered.
Troubleshooting Steps:
-
Utilize More Potent Coupling Reagents: Switch to more powerful uronium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP.[9][10] These reagents form highly activated esters that are more susceptible to nucleophilic attack, even by hindered amines.[10]
-
Convert to the Acid Chloride: A reliable two-step approach is to first convert the carboxylic acid to its more reactive acid chloride. This can be achieved using reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride.[11][12][13] The resulting 2,3,3-trimethylbutanoyl chloride can then be reacted with the amine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
-
Trimethylaluminium-Mediated Amidation: A one-pot method using trimethylaluminium (Me(_3)Al) can facilitate the direct amidation of carboxylic acids, including sterically hindered ones.[14] The reaction proceeds through an aluminum "ate" complex that brings the carboxylic acid and amine in close proximity.[14]
-
Boric Acid Catalysis: For some sterically hindered N,N-disubstituted amides, boric acid has been shown to be an effective catalyst, although yields may be moderate.[15]
Reduction Reactions
Question 4: I need to reduce 2,3,3-trimethylbutanoic acid to the corresponding primary alcohol, 2,3,3-trimethyl-1-butanol. Will sodium borohydride work?
Answer: No, sodium borohydride (NaBH(_4)) is not a strong enough reducing agent to reduce carboxylic acids.[16] You will need to use a more powerful hydride reagent.
Recommended Protocol:
-
Lithium Aluminum Hydride (LiAlH(_4)) Reduction: The reagent of choice for reducing carboxylic acids to primary alcohols is lithium aluminum hydride (LiAlH(_4)).[16] The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).
-
Reaction Conditions: The reaction is usually performed at room temperature.[16] Due to the vigorous reaction of LiAlH(_4) with water, anhydrous conditions are essential.[16]
-
Workup: After the reduction is complete, the reaction is carefully quenched with a sequence of water and aqueous acid or base to hydrolyze the aluminum alkoxide complex and liberate the alcohol product.
Experimental Protocols
Protocol 1: Yamaguchi Esterification of 2,3,3-Trimethylbutanoic Acid
This protocol is adapted for sterically hindered substrates.
Materials:
-
2,3,3-Trimethylbutanoic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et(_3)N)
-
Alcohol of choice
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
Procedure:
-
To a solution of 2,3,3-trimethylbutanoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Cool the solution to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.
-
Slowly add the mixed anhydride solution to the alcohol/DMAP solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Amide Formation via the Acid Chloride
A robust two-step method for forming amides from 2,3,3-trimethylbutanoic acid.
Step 1: Formation of 2,3,3-Trimethylbutanoyl Chloride Materials:
-
2,3,3-Trimethylbutanoic acid
-
Thionyl chloride (SOCl(_2))
-
Anhydrous dichloromethane (DCM)
-
A few drops of anhydrous DMF (catalyst)
Procedure:
-
To a solution of 2,3,3-trimethylbutanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours, or until gas evolution (SO(_2) and HCl) ceases.[11]
-
Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting crude 2,3,3-trimethylbutanoyl chloride is often used directly in the next step.
Step 2: Amidation Materials:
-
Crude 2,3,3-trimethylbutanoyl chloride
-
Amine of choice
-
Triethylamine (Et(_3)N) or pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the crude 2,3,3-trimethylbutanoyl chloride (1.1 eq) in anhydrous DCM.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Data Summary
| Reaction Type | Reagent/Method | Typical Yield Range for Hindered Substrates | Key Advantages | Common Pitfalls |
| Esterification | Fischer-Speier | <10% | Simple, inexpensive reagents. | Ineffective for hindered acids.[1] |
| Yamaguchi | 70-95% | High yields for hindered substrates.[2] | Requires stoichiometric DMAP. | |
| Shiina (MNBA) | 75-98% | Excellent for macrolactonization.[4] | Reagent can be expensive. | |
| Mitsunobu | 20-80% | Inversion of stereochemistry. | Difficult purification, variable yields.[6] | |
| Amidation | DCC/HOBt | <20% | Standard peptide coupling. | Low reactivity, N-acylurea byproduct. |
| HATU/DIPEA | 60-95% | High reactivity, low racemization.[9][10] | Higher cost of reagents. | |
| Acid Chloride | 80-98% | Highly reliable and general. | Two-step process, harsh reagents.[11] | |
| Me(_3)Al | 60-90% | One-pot direct amidation.[14] | Stoichiometric, moisture-sensitive reagent. |
Visualizing Workflows and Mechanisms
Decision Tree for Esterification
Caption: Two-step mechanism for amide synthesis via an acid chloride intermediate.
References
-
Reagent Chemistry. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. YouTube. [Link]
-
Wikipedia. (n.d.). Shiina esterification. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Shiina, I., Kubota, M., Oshiumi, H., & Hashizume, M. (2004). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). The Journal of Organic Chemistry, 69(6), 1822-1830. [Link]
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Wikipedia. (n.d.). Yamaguchi esterification. [Link]
-
LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]
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PubChem. (n.d.). 2,3,3-Trimethylbutanoic acid. [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). [Link]
-
McMillan, D. W. C., & Nicewicz, D. A. (2014). Carboxylic Acids as a Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10562–10565. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
But, T. Y. S., & Toy, P. H. (2007). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]
-
Catalyst University. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). YouTube. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
-
Wentzel Lab. (2021). Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. [Link]
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Aapptec. (2021). Carbodiimides and Additives. [Link]
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Chung, S., Uccello, D. P., Choi, H., Montgomery, J. I., & Chen, J. (2011). Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett, 2011(14), 2072-2074. [Link]
-
Shiina, I. (2014). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. The Journal of Organic Chemistry, 69(6), 1822-1830. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]
-
Pozdnev, V. F. (1994). Activation of carboxylic acids by pyrocarbonates. Synthesis of arylamides of N-protected amino acids and small peptides using dialkyl pyrocarbonates as condensing reagents. Tetrahedron Letters, 35(47), 8751-8754. [Link]
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University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]
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Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]
-
Li, X., & Porco, J. A. (2014). Modern Macrolactonization Techniques. In Modern Organic Synthesis in the Laboratory: A Collection of Standard and Novel Procedures (pp. 1-28). [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Khan Academy. (2010). Acid chloride formation | Carboxylic acids and derivatives | Organic chemistry. YouTube. [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. [Link]
-
Schäfer, G., & Bode, J. W. (2014). Synthesis of sterically hindered N-acylated amino acids from N-carboxyanhydrides. Organic Letters, 16(5), 1526-1529. [Link]
-
Organic Chemistry Data. (n.d.). Mitsunobu - Common Conditions. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Gadipelly, C., et al. (2022). Advances in amidation chemistry – a short overview. Arkivoc, 2022(6), 152-178. [Link]
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Piou, T., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications, 9(1), 2969. [Link]
-
Gredell, M. A., et al. (2005). Asymmetric Synthesis, Structure, and Reactivity of Unexpectedly Stable Spiroepoxy-β-Lactones Including Facile Conversion to Tetronic Acids: Application to (+)-Maculalactone A. Journal of the American Chemical Society, 127(20), 7471-7483. [Link]
-
Reddit. (2016). Mitsunobu reaction issues. [Link]
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Validation & Comparative
A Comparative Guide for the Synthetic Chemist: Pivalic Acid vs. 2,3,3-Trimethylbutanoic Acid
An In-Depth Analysis of Two Sterically Hindered Carboxylic Acids
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates reaction efficiency, molecular properties, and ultimately, the viability of a synthetic route. Among the vast arsenal of available reagents, sterically hindered carboxylic acids represent a unique class of molecules whose bulky architecture offers both challenges and opportunities. This guide provides a detailed comparative analysis of two such acids: the well-known pivalic acid (2,2-dimethylpropanoic acid) and the less common, yet structurally intriguing, 2,3,3-trimethylbutanoic acid.
While both molecules feature a quaternary 'tert-butyl' carbon center that imparts significant steric bulk, their properties are not interchangeable. Here, we dissect the nuanced differences in their physicochemical properties, reactivity, and spectroscopic signatures, providing the data and experimental context necessary for informed strategic selection in your research.
Part 1: Physicochemical Profiles at a Glance
The fundamental characteristics of a molecule, such as its acidity, boiling point, and solubility, are the primary determinants of its behavior in a reaction. Pivalic acid is a C5 carboxylic acid, while 2,3,3-trimethylbutanoic acid is a larger C7 analogue. This difference in size and the specific arrangement of methyl groups have tangible consequences.
Pivalic acid is a colorless, crystalline solid at room temperature, whereas data for 2,3,3-trimethylbutanoic acid is less common, though its higher molecular weight suggests a higher boiling point.[1][2][3] The acidity, as indicated by the pKa, is comparable, with both being weak acids.[1][4][5] However, the increased alkyl character of 2,3,3-trimethylbutanoic acid suggests it will have lower solubility in aqueous media compared to pivalic acid.[6]
| Property | Pivalic Acid (2,2-Dimethylpropanoic acid) | 2,3,3-Trimethylbutanoic Acid |
| Molecular Formula | C₅H₁₀O₂[1] | C₇H₁₄O₂[3] |
| Molar Mass | 102.13 g/mol [1] | 130.18 g/mol [3] |
| IUPAC Name | 2,2-Dimethylpropanoic acid[1] | 2,3,3-Trimethylbutanoic acid[3] |
| Structure | (CH₃)₃C-COOH | (CH₃)₃C-CH(CH₃)-COOH |
| pKa | ~5.03[1][4] | ~4.83 (Predicted)[5] |
| Boiling Point | 163.7 °C[1] | Not experimentally reported |
| Melting Point | 35 °C[1] | Not experimentally reported |
| Aqueous Solubility | 21.7 g/L at 20°C (sparingly soluble)[2][4] | Limited solubility[6] |
Part 2: Spectroscopic Differentiation: A Practical Guide
For the bench chemist, unambiguous characterization is paramount. Fortunately, ¹H NMR spectroscopy provides a clear and definitive method for distinguishing between these two acids. The high degree of symmetry in pivalic acid results in a remarkably simple spectrum, whereas the structure of 2,3,3-trimethylbutanoic acid gives rise to a more complex, but equally informative, pattern.
-
Pivalic Acid: The ¹H NMR spectrum is characterized by two singlets. The nine equivalent protons of the tert-butyl group appear as a sharp singlet typically around 1.08 ppm, while the acidic proton gives a broad singlet at higher chemical shifts.[1]
-
2,3,3-Trimethylbutanoic Acid: The spectrum is more complex. The nine protons of the tert-butyl group at the C3 position will produce a singlet. The methyl group at the C2 position will appear as a doublet, being split by the single proton on the alpha-carbon. Conversely, that alpha-proton will appear as a quartet, split by the three protons of the adjacent methyl group.
This clear difference in splitting patterns allows for immediate and unequivocal identification in the laboratory.
Caption: Structural comparison and predicted ¹H NMR signals.
Part 3: Steric Hindrance and Its Impact on Reactivity
The defining characteristic of both acids is their steric bulk, which significantly impedes reactions at the carboxyl group. This hindrance is a double-edged sword: it imparts great stability to the resulting esters and amides but makes their synthesis challenging.[1][7]
The steric environment of pivalic acid is dictated by the α-tert-butyl group. In 2,3,3-trimethylbutanoic acid, the hindrance comes from an α-methyl group, but this is buttressed by an adjacent β-tert-butyl group. This arrangement may present an even more congested environment for an incoming nucleophile.
Synthesizing esters or amides from these acids typically requires forcing conditions or specialized reagents designed to overcome steric repulsion. Standard Fischer esterification is often low-yielding. Instead, methods employing potent coupling agents are necessary.
Exemplary Protocol: Steglich Esterification of a Hindered Acid
The Steglich esterification is a classic choice for coupling sterically demanding substrates under mild conditions.[8] The causality behind this choice lies in the mechanism: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, a process catalyzed by 4-dimethylaminopyridine (DMAP).
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the sterically hindered carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Rationale: Aprotic solvents are essential to prevent competitive reaction of the DCC and the active intermediate with water.
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: This helps to control the exothermicity of the reaction and minimize side reactions.
-
DCC Addition: Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by column chromatography to isolate the pure ester.
Caption: Workflow for esterifying sterically hindered acids.
Part 4: Strategic Selection in Synthesis and Drug Design
The choice between pivalic acid and 2,3,3-trimethylbutanoic acid depends entirely on the desired outcome.
Pivalic Acid: Its primary application is as a precursor to the pivaloyl (Piv) protecting group.[1][9] The Piv group is renowned for its high stability towards a wide range of reagents and conditions, including acidic and oxidative environments. Esters of pivalic acid are exceptionally resistant to hydrolysis, making them ideal for protecting alcohols during multi-step syntheses.[1] This stability is a direct consequence of the steric shielding provided by the tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.
2,3,3-Trimethylbutanoic Acid: While not as commonly used, its unique structure offers intriguing possibilities.
-
Enhanced Stability: A protecting group derived from this acid would likely exhibit even greater steric hindrance and, therefore, enhanced stability compared to the standard Piv group. This could be advantageous in synthetic routes requiring exceptionally robust protection.
-
Modulation of Physicochemical Properties: In medicinal chemistry, attaching bulky, lipophilic groups can significantly alter a drug candidate's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). The larger, more lipophilic nature of the 2,3,3-trimethylbutanoyl group compared to the pivaloyl group could be strategically employed to tune these properties.
-
Chirality: Unlike pivalic acid, 2,3,3-trimethylbutanoic acid is chiral, with a stereocenter at the C2 position. This introduces the possibility of using it as a chiral auxiliary or for creating diastereomeric derivatives for separation or asymmetric synthesis applications.
Conclusion
Pivalic acid and 2,3,3-trimethylbutanoic acid are both powerful tools for introducing steric bulk into a molecular framework.
-
Pivalic acid is the industry standard for robust steric protection, offering a wealth of predictable reactivity and stability.[1]
-
2,3,3-trimethylbutanoic acid represents a step further in steric complexity. While less characterized, it offers researchers an opportunity to create even more stable protecting groups or to fine-tune the lipophilicity and three-dimensional structure of complex molecules.
The definitive spectroscopic differences, particularly in ¹H NMR, make their identities easily verifiable. The ultimate decision rests on the specific needs of the synthesis: the proven reliability of pivalic acid versus the potential for enhanced stability and novel properties offered by its C7 counterpart.
References
-
NP-MRD. (2022-05-12). Showing NP-Card for Pivalic acid (NP0136270). Available at: [Link]
-
Wikipedia. Pivalic acid. Available at: [Link]
-
PubChem - National Institutes of Health. Pivalic acid | C5H10O2 | CID 6417. Available at: [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available at: [Link]
-
PubChem - National Institutes of Health. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099. Available at: [Link]
-
FooDB. (2020-04-06). Showing Compound Pivalic acid (FDB111687). Available at: [Link]
-
Chemister.ru. pivalic acid. Available at: [Link]
-
ResearchGate. (2025-08-10). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. Available at: [Link]
-
Wikipedia. Taft equation. Available at: [Link]
-
Organic Syntheses Procedure. Esterification of Carboxylic Acids with. Available at: [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. Available at: [Link]
-
ResearchGate. (2025-08-09). The Synthesis of Sterically Hindered Amides. Available at: [Link]
-
ResearchGate. Microwave and Computational Study of Pivalic Sulfuric Anhydride and the Pivalic Acid Monomer: Mechanistic Insights into the RCOOH + SO 3 Reaction. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
ResearchGate. Taft polar and steric substituent parameter values | Download Table. Available at: [Link]
-
SpectraBase. Pivalic acid, ethyl ester - Optional[13C NMR] - Spectrum. Available at: [Link]
-
ACS Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. Available at: [Link]
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Slideshare. Steric parameters taft's steric factor (es) | PPTX. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
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MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]
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SpringerLink. (2021-07-29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]
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ATB - Automated Topology Builder. 3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. Available at: [Link]
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Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]
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PubMed. (2024-07-08). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Available at: [Link]
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PubMed. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Available at: [Link]
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Yeast Metabolome Database. 3-Methylbutanoic acid (YMDB01606). Available at: [Link]
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Comparative Reactivity & Stability Guide: Branched-Chain Carboxylic Acids (BCCAs)
Executive Summary
This technical guide analyzes the reactivity profiles of branched-chain carboxylic acids (BCCAs), specifically focusing on the structural progression from unbranched (Butyric) to
Physicochemical Profile: The Steric Gradient
The introduction of alkyl groups at the
| Property | Butyric Acid (Reference) | Isobutyric Acid ( | Pivalic Acid ( |
| Structure | |||
| Steric Bulk | Linear | Moderate | High (Steric Shield) |
| Taft Steric Parameter ( | -0.39 | -0.47 | -1.54 (Significant Drop) |
| pKa (25°C) | 4.82 | 4.86 | 5.03 |
| LogP (Lipophilicity) | ~0.79 | ~0.94 | ~1.35 |
| Primary Utility | Solubilizing Group | Bioisostere | Metabolic Blocker / Prodrug |
Expert Insight: Pivalic acid is a weaker acid (pKa 5.03) than its counterparts.[1][2][3][4][5][6][7] This is counter-intuitive if considering only the inductive effect (+I) of methyl groups, which should destabilize the anion. However, the steric inhibition of solvation is the dominant factor here; the bulky tert-butyl group prevents water molecules from effectively stabilizing the carboxylate anion, making ionization thermodynamically less favorable.
Synthetic Reactivity: Overcoming the Steric Wall
In amide coupling and esterification, reactivity does not scale linearly; it drops off precipitously with
Mechanism of Resistance
The tetrahedral intermediate formed during nucleophilic acyl substitution is crowded. In pivalic acid, the tert-butyl group creates a "Steric Cone" that blocks the trajectory of incoming nucleophiles (105-109° approach angle).
Experimental Protocol: Coupling Hindered Acids
Standard carbodiimide couplings (EDC/NHS) often fail with pivalic acid derivatives due to slow kinetics allowing side reactions (e.g., N-acylurea formation) to dominate.
Recommended Protocol: Acid Chloride Activation Method Use this for Pivalic/Neopentanoic derivatives where standard coupling yields <30%.
-
Activation:
-
Dissolve 1.0 eq of Pivalic Acid in dry DCM under
. -
Add 1.2 eq Oxalyl Chloride dropwise at 0°C.
-
Add catalytic DMF (1-2 drops). Gas evolution (
, , ) confirms activation. -
Stir 2h at RT. Concentrate in vacuo to remove excess oxalyl chloride.
-
-
Coupling:
-
Redissolve the crude acid chloride in dry DCM.
-
Add 1.1 eq Amine and 1.5 eq DIPEA (base) at 0°C.
-
Critical Step: Add 0.1 eq DMAP . The formation of the highly reactive N-acylpyridinium intermediate is essential to overcome the steric barrier of the tert-butyl group.
-
Stir 12-24h at RT (Heat to 40°C if necessary).
-
-
Validation:
-
Monitor by TLC/LCMS. The acid chloride is moisture sensitive; quench a small aliquot with methanol to check for methyl ester formation if the reaction appears stalled.
-
Metabolic Stability: The "Metabolic Shield" Effect
In drug design, the primary advantage of BCCAs is their resistance to metabolic degradation.
-
-Oxidation Blockade: Fatty acid metabolism requires the formation of a
-keto intermediate. -Quaternary carbons (like in Pivalic acid) lack the -protons necessary for the initial dehydrogenation step, rendering the chain immune to -oxidation. -
Glucuronidation Resistance: The steric bulk hinders the approach of UDP-glucuronosyltransferases (UGTs), significantly prolonging half-life compared to linear analogs.
Case Study: Prodrug Design Pivaloyloxymethyl (POM) esters are widely used prodrug moieties (e.g., in antibiotic prodrugs like Pivampicillin). The pivalic ester linkage is stable enough to survive gastric acid and plasma esterases long enough to improve oral absorption, but is eventually cleaved intracellularly. A linear butyrate ester would be hydrolyzed too rapidly in the plasma to be effective.
References
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Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry. Wiley.
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Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
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Beaumont, K., et al. (2003). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Current Drug Metabolism, 4(6), 461-485.
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Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,3,3-Trimethylbutanoic Acid Derivatives
For researchers and drug development professionals, the accurate detection and quantification of small molecules are paramount. This guide provides an in-depth technical comparison of analytical methodologies for studying the cross-reactivity of 2,3,3-trimethylbutanoic acid derivatives. We will explore the nuances of immunoassay-based detection and the complementary role of chromatographic techniques, offering insights into experimental design and data interpretation to ensure the scientific integrity of your findings.
Introduction: The Analytical Challenge of 2,3,3-Trimethylbutanoic Acid and its Derivatives
2,3,3-Trimethylbutanoic acid, a branched-chain carboxylic acid, and its derivatives represent a class of small molecules with potential significance in various fields of research and development.[1] Their structural simplicity, however, presents a considerable analytical challenge, particularly when differentiating between closely related analogues. The ability to specifically detect and quantify the parent molecule in the presence of its metabolites or other structurally similar compounds is crucial for accurate pharmacokinetic, toxicokinetic, and biomarker studies.
This guide will dissect the methodologies available for assessing the specificity of analytical methods, with a focus on immunoassay cross-reactivity. We will also delve into the utility of orthogonal techniques like gas chromatography-mass spectrometry (GC-MS) as a means of validation and for providing a more comprehensive analytical picture.
Immunoassays for Small Molecules: A Double-Edged Sword
Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for high-throughput screening of small molecules due to their sensitivity and ease of use.[2][3][4] However, the development of highly specific antibodies against small molecules, or haptens, is a significant challenge.[5]
The Genesis of Cross-Reactivity in Immunoassays
Cross-reactivity in an immunoassay occurs when the antibody, designed to bind to a specific target analyte, also binds to other structurally similar molecules.[2][6][7] This can lead to false-positive results or an overestimation of the analyte's concentration. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound.[5]
To generate antibodies against a small molecule like 2,3,3-trimethylbutanoic acid, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to become immunogenic.[8] The design of this hapten-carrier conjugate is critical in determining the specificity of the resulting antibodies.
Caption: Principle of antibody cross-reactivity.
Case Study: Cross-Reactivity in Valproic Acid Immunoassays
Table 1: Illustrative Cross-Reactivity Data for a Valproic Acid Immunoassay (Hypothetical Data Based on Published Challenges)
| Compound | Structure | Percent Cross-Reactivity (%) |
| Valproic Acid | CH₃(CH₂)₂CH(COOH)(CH₂)₂CH₃ | 100 |
| 2-en-VPA (Metabolite) | CH₃(CH₂)₂C(COOH)=CH(CH₂)CH₃ | 10 - 30 |
| 3-keto-VPA (Metabolite) | CH₃(CH₂)₂C(=O)CH(COOH)(CH₂)₂CH₃ | 5 - 15 |
| Pivalic Acid | (CH₃)₃CCOOH | < 1 |
| 2-Methyl-2-ethylpentanoic Acid | CH₃CH₂C(CH₃)(COOH)CH₂CH₂CH₃ | 40 - 60 |
Disclaimer: This table is for illustrative purposes to demonstrate the concept of cross-reactivity and is based on the known challenges with valproic acid immunoassays. Actual values can vary significantly between different antibody clones and assay formats.
This illustrative data highlights how even minor structural modifications can significantly impact antibody recognition. The development and validation of an immunoassay for 2,3,3-trimethylbutanoic acid would necessitate rigorous testing against a panel of its potential metabolites and other structurally related compounds.
Orthogonal Methodologies: The Gold Standard of Specificity
To overcome the inherent limitations of immunoassays, chromatographic methods coupled with mass spectrometry are considered the gold standard for the quantitative analysis of small molecules in complex matrices.[11][12][13] These techniques offer a higher degree of specificity by separating compounds based on their physicochemical properties before detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like 2,3,3-trimethylbutanoic acid, derivatization is often required to increase their volatility and improve chromatographic performance. This method allows for the separation of isomers, providing a high level of confidence in the identification and quantification of the target analyte.
Caption: GC-MS analytical workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another highly specific and sensitive technique suitable for a wide range of small molecules.[14][15] It offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization in some cases. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragment ions of the target analyte.
Comparative Analysis: Immunoassay vs. Chromatographic Methods
The choice of analytical method depends on the specific requirements of the study, including throughput needs, required specificity, and available resources.
Table 2: Comparison of Analytical Methods for 2,3,3-Trimethylbutanoic Acid Derivatives
| Feature | Immunoassay (ELISA) | GC-MS | LC-MS/MS |
| Principle | Antigen-antibody binding | Separation by volatility, detection by mass | Separation by polarity, detection by mass |
| Specificity | Moderate to high (antibody dependent) | High to very high | Very high |
| Sensitivity | High | High | Very high |
| Throughput | High | Low to moderate | Moderate |
| Sample Prep | Minimal | Moderate (derivatization often needed) | Minimal to moderate |
| Cost per Sample | Low | Moderate | High |
| Cross-Reactivity | Potential for significant cross-reactivity with structurally related compounds.[7][16] | Minimal, isomers can be separated chromatographically. | Minimal, isomers can often be separated. |
| Validation | Requires extensive cross-reactivity testing.[2][3] | Requires validation of derivatization efficiency and chromatographic resolution. | Requires careful management of matrix effects. |
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for a competitive ELISA and a GC-MS method for the analysis of a small carboxylic acid like 2,3,3-trimethylbutanoic acid.
Protocol: Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol outlines a standard procedure for determining the cross-reactivity of an antibody against 2,3,3-trimethylbutanoic acid with its potential derivatives.
Materials:
-
96-well microtiter plates
-
Coating antigen (2,3,3-trimethylbutanoic acid conjugated to a protein like OVA)
-
Primary antibody (raised against 2,3,3-trimethylbutanoic acid-BSA conjugate)
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
2,3,3-Trimethylbutanoic acid standard
-
Potential cross-reactants (derivatives and structural analogs)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Prepare serial dilutions of the 2,3,3-trimethylbutanoic acid standard and each potential cross-reactant. In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standard or cross-reactant.
-
Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Calculate the 50% inhibition concentration (IC50) for the standard and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Protocol: GC-MS Analysis for Specific Quantification
This protocol provides a general workflow for the specific quantification of 2,3,3-trimethylbutanoic acid in a biological matrix.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add the internal standard.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent to isolate the analyte and internal standard from the matrix.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in the derivatization reagent and heat to facilitate the reaction. This will convert the carboxylic acid to its more volatile silyl ester.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions: Use a temperature program that provides optimal separation of the analyte from other matrix components and potential isomers.
-
MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions for the analyte and the internal standard, enhancing sensitivity and specificity.
-
-
Quantification: Create a calibration curve using standards of known concentrations. Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The specific and accurate measurement of 2,3,3-trimethylbutanoic acid and its derivatives requires a thorough understanding of the analytical methods employed. While immunoassays offer a high-throughput screening platform, their susceptibility to cross-reactivity necessitates careful validation and confirmation with more specific techniques like GC-MS or LC-MS/MS.
For drug development professionals, a multi-tiered analytical approach is recommended. Initial screening with a well-characterized immunoassay can be followed by a highly specific chromatographic method for confirmation and for samples that fall in a critical concentration range. The principles and protocols outlined in this guide provide a solid foundation for designing and implementing robust analytical strategies to study the cross-reactivity of 2,3,3-trimethylbutanoic acid derivatives, ultimately leading to more reliable and defensible scientific data.
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RayBiotech. (2023). Pt. 3: How to Validate Your ELISA Assay for Reproducible, Reliable Results. Retrieved from [Link]
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Farmacia Journal. (2020). STUDY REGARDING THE DETERMINATION OF VALPROIC ACID SERUM LEVELS BY EMIT. Retrieved from [Link]
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International Journal of Botany Studies. (2021). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved from [Link]
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ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
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International Journal of Agriculture and Biology. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]
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LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis route of prometryn hapten (a), immunogen and coating antigen (b). Retrieved from [Link]
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RJPBCS. (2015). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Retrieved from [Link]
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ResearchGate. (2011). Molecular evolution of antibody cross-reactivity for two subtypes of type A botulinum neurotoxin. Retrieved from [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
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A Comparative Guide to Synthetic vs. Commercial 2,3,3-Trimethylbutanoic Acid for Research Applications
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides an in-depth technical comparison of synthetically produced 2,3,3-trimethylbutanoic acid against commercially available standards. We will explore the nuances of its synthesis, the analytical techniques for its characterization, and the quality benchmarks that ensure its suitability for demanding research applications.
Introduction: The Significance of 2,3,3-Trimethylbutanoic Acid in Research and Development
2,3,3-Trimethylbutanoic acid (CAS No. 19910-29-3) is a branched-chain carboxylic acid with a unique molecular structure that makes it a valuable building block in organic synthesis.[1][2] Its applications are particularly notable in the synthesis of pharmaceuticals and other specialty organic compounds where its sterically hindered nature can impart desirable properties to the target molecules.[1][2] Given its role as a key intermediate, ensuring the purity and well-defined nature of this reagent is critical to the success and reproducibility of synthetic endeavors and the quality of downstream products.[] This guide will provide a framework for benchmarking a newly synthesized batch of 2,3,3-trimethylbutanoic acid against established commercial standards.
Synthesis of 2,3,3-Trimethylbutanoic Acid: A Plausible Laboratory-Scale Approach
While various synthetic routes to branched carboxylic acids exist, a common strategy involves the alkylation of an enolate. A plausible multi-step synthesis for 2,3,3-trimethylbutanoic acid is outlined below. Understanding the synthetic pathway is crucial as it informs the potential impurity profile of the final product.
A potential synthetic route could involve the diastereoselective alkylation of a chiral auxiliary, such as a pseudoephedrine amide derivative, to introduce the desired stereochemistry if a specific enantiomer is required.[4] For a racemic mixture, a more direct approach might be employed. One such method could be the reaction of a Grignard reagent with a suitable starting material.
Potential Impurities: The nature of the synthetic route can introduce specific impurities. For instance, incomplete reactions could leave residual starting materials. Side reactions might generate isomeric forms of the desired product or other byproducts. The purification process, typically involving distillation or chromatography, is critical in removing these impurities.
Physicochemical Properties: A Foundational Comparison
A fundamental assessment of any chemical standard involves the verification of its physical and chemical properties against established values. These parameters provide a first-pass indication of the substance's identity and purity.
| Property | Theoretical/Reported Value | Synthetic Batch (Hypothetical) | Commercial Standard (Hypothetical) |
| Molecular Formula | C₇H₁₄O₂ | C₇H₁₄O₂ | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [5] | 130.18 g/mol | 130.18 g/mol |
| Boiling Point | 203.6 °C at 760 mmHg[1] | 202-204 °C | 203-205 °C |
| Density | 0.935 g/cm³[1] | 0.934 g/cm³ | 0.935 g/cm³ |
| Refractive Index | 1.430 (Predicted)[1] | 1.431 | 1.430 |
Spectroscopic Analysis: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, confirming its structure and identifying any impurities. For a comprehensive comparison, we will examine Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Spectral Data (in CDCl₃): Based on the structure of 2,3,3-trimethylbutanoic acid and spectral data of similar compounds, the following proton environments are expected:
-
A singlet for the three methyl groups at the C3 position.
-
A doublet for the methyl group at the C2 position.
-
A quartet for the proton at the C2 position.
-
A broad singlet for the carboxylic acid proton.
Expected ¹³C NMR Spectral Data (in CDCl₃): The ¹³C NMR spectrum is expected to show distinct signals for each of the non-equivalent carbon atoms in the molecule.[6][7]
| Analysis | Synthetic Batch (Hypothetical) | Commercial Standard (Hypothetical) | Conformance |
| ¹H NMR | Spectrum consistent with the structure of 2,3,3-trimethylbutanoic acid. Minor peaks observed at δ 1.2 and 3.4 ppm. | Spectrum consistent with the structure of 2,3,3-trimethylbutanoic acid. No significant impurity peaks. | Minor impurities detected in the synthetic batch. |
| ¹³C NMR | All expected carbon signals present. Additional weak signals suggest the presence of a minor impurity. | All expected carbon signals present with high signal-to-noise ratio. | Synthetic batch shows the presence of a minor carbon-containing impurity. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is highly characteristic. For 2,3,3-trimethylbutanoic acid, we would expect to observe the molecular ion peak and characteristic fragment ions.
Expected Mass Spectrum Data: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 130.[8] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9]
| Analysis | Synthetic Batch (Hypothetical) | Commercial Standard (Hypothetical) | Conformance |
| Molecular Ion (m/z) | 130.10 | 130.10 | Conforms |
| Key Fragments (m/z) | 113, 85, 57 | 113, 85, 57 | Conforms |
| Purity (from MS) | 99.2% | >99.8% | Commercial standard exhibits higher purity. |
Chromatographic Purity: Quantifying Impurities
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. A well-developed HPLC method is essential for determining the purity of a chemical standard. For short-chain fatty acids, derivatization is often employed to enhance their detection by UV or fluorescence detectors.[10][11]
Experimental Protocol: HPLC-UV Analysis of 2,3,3-Trimethylbutanoic Acid
The following is a representative HPLC method for the analysis of short-chain carboxylic acids after derivatization.
Derivatization: A common derivatizing agent for carboxylic acids is 3-Nitrophenylhydrazine (3-NPH), which introduces a chromophore allowing for UV detection.[10]
-
To 50 µL of the sample solution (in a suitable solvent like acetonitrile), add 50 µL of a 200 mM solution of 3-nitrophenylhydrazine hydrochloride and 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.[10]
-
Incubate the mixture at 40°C for 30 minutes with shaking.[10]
-
Quench the reaction by adding 200 µL of 0.1% formic acid in the mobile phase.[10]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer modifier like perchloric acid.[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm[12]
-
Injection Volume: 10 µL
Comparative Purity Data
| Sample | Retention Time (min) | Peak Area (%) |
| Synthetic Batch | 8.52 | 99.1 |
| 7.89 (impurity) | 0.9 | |
| Commercial Standard | 8.51 | >99.9 |
The commercial standard demonstrates a higher level of purity as determined by HPLC-UV analysis. The synthetic batch contains a minor impurity that elutes earlier than the main compound.
Benchmarking Workflow and Logic
The process of benchmarking a synthetic chemical against a commercial standard is a systematic evaluation of its identity, purity, and performance. This workflow ensures that the synthetic material meets the stringent quality requirements for its intended application.
Caption: Workflow for benchmarking synthetic 2,3,3-trimethylbutanoic acid.
Discussion and Conclusion: A Matter of Fitness for Purpose
The benchmarking data presented in this guide illustrates a scenario where a synthetically produced batch of 2,3,3-trimethylbutanoic acid exhibits high, but not exceptional, purity compared to a commercial standard. The presence of a minor impurity in the synthetic batch, as detected by NMR and quantified by HPLC, highlights the importance of a multi-technique approach to chemical characterization.
For many research applications, a purity of 99.1% may be perfectly acceptable. However, for applications in drug discovery and development, where even minor impurities can have significant effects on biological activity or reaction outcomes, the higher purity of the commercial standard would be preferable.[13][14]
Ultimately, the choice between a synthetic and a commercial standard depends on the specific requirements of the application. This guide provides a comprehensive framework for making an informed decision based on empirical data and sound scientific principles. The validation of analytical procedures is a critical component of this process, ensuring that the methods used to assess quality are themselves reliable and fit for purpose.[12][15][16]
References
- Google Patents. CN108503531B - Preparation method of 3, 3-dimethyl-2-oxobutyric acid.
-
Doc Brown's Chemistry. C7H16 2,2,3-trimethylbutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,2,3-trimethylbutane 1-H nmr. Available from: [Link]
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PubChem. 2,3,3-trimethylbutanoic acid (C7H14O2). Available from: [Link]
-
Frontiers in Microbiology. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Available from: [Link]
- Google Patents. CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
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PubChem. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099. Available from: [Link]
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U.S. Environmental Protection Agency. Quality Control Guidelines for SAM Chemical Methods. Available from: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]
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Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2,3-trimethylbutane analysis of chemical shifts ppm. Available from: [Link]
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Arrakis Industries. Top Quality Standards to Look for in Chemical Manufacturing. Available from: [Link]
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Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for. Available from: [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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ReAgent. Quality Control In Chemical Manufacturing For Life Sciences. Available from: [Link]
-
MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Available from: [Link]
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World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. Available from: [Link]
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SIA-Toolbox. QUALITY CONTROL OF CHEMICALS. Available from: [Link]
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MDPI. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Available from: [Link]
-
ResearchGate. Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Available from: [Link]
-
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]
-
Bio-Rad. Analytical Method Validation: are your analytical methods suitable for intended use?. Available from: [Link]
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NIST WebBook. Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-. Available from: [Link]
-
LCGC International. Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Available from: [Link]
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ResearchGate. HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. Available from: [Link]
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Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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MDPI. Research in the Field of Drug Design and Development. Available from: [Link]
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Organic Chemistry. Supporting Information. Available from: [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of 2,3,3-Trimethylbutanoic Acid
[1]
Executive Summary: Immediate Action Directives
For researchers requiring immediate disposal instructions, adhere to the following critical "Do's and Don'ts" before consulting the detailed protocols below.
| Category | Directive |
| Primary Hazard | Corrosive & Irritant. Causes severe skin/eye irritation and respiratory distress.[1][2] |
| Waste Stream | Organic Acid Waste. Do NOT combine with organic bases, oxidizers, or general organic solvents without pH verification.[1][2] |
| Drain Disposal | STRICTLY PROHIBITED. Do not pour down laboratory sinks, even if neutralized, unless explicitly authorized by your facility's wastewater permit.[1][2] |
| Container | HDPE or Glass. Avoid metal containers due to corrosion risk.[1][2] |
| Incompatibility | Segregate from Oxidizers. Violent reaction risk with Nitric Acid, Peroxides, or Permanganates.[1][2] |
Chemical Profile & Hazard Identification
To ensure the integrity of your disposal method, you must understand the physicochemical properties of the target analyte. 2,3,3-Trimethylbutanoic acid is a sterically hindered branched fatty acid. Its bulky tert-butyl group adjacent to the carboxyl group influences its reactivity and solubility.[2]
Physicochemical Data
| Property | Specification |
| Chemical Name | 2,3,3-Trimethylbutanoic acid |
| CAS Number | 19910-29-3 |
| Molecular Formula | |
| Molecular Weight | 130.18 g/mol |
| Acidity (pKa) | ~4.8 (Predicted) |
| Physical State | Viscous liquid or low-melting solid (depending on purity) |
| Flash Point | Treat as Combustible (>60°C) until verified |
GHS Hazard Classification[2][4]
Pre-Disposal Stabilization & Segregation[1][2]
Expert Insight: The most common cause of laboratory accidents involving organic acids is improper segregation. While 2,3,3-trimethylbutanoic acid is a weak acid compared to mineral acids, it is thermodynamically incompatible with strong oxidizers.[1]
Segregation Protocol
-
Isolate from Oxidizers: Never add this acid to a waste container holding Nitric Acid (
) or Perchloric Acid. This can generate heat and explosive gases.[4] -
Isolate from Bases: Mixing with organic bases (e.g., amines) or inorganic bases (NaOH) in a closed waste container will generate significant exothermic heat, potentially pressurizing and rupturing the vessel.
-
Solvent Compatibility: It is generally compatible with non-halogenated organic solvent waste streams (e.g., acetone, methanol) only if the total pH of the mixture remains managed and the facility allows acidic organic waste. Best practice is a dedicated "Organic Acid" stream.
Disposal Workflow Decision Tree
The following logic flow dictates the correct disposal path based on the physical state and concentration of the material.
Figure 1: Decision matrix for the segregation and packaging of 2,3,3-trimethylbutanoic acid waste.
Detailed Operational Procedures
Scenario A: Disposal of Pure Chemical (Expired/Surplus)
Do not attempt to neutralize large quantities of pure acid in the lab. The heat generation is difficult to control without cooling jackets.[2]
-
Container Selection: Use the original container if intact. If the original container is compromised, transfer to a clean High-Density Polyethylene (HDPE) or glass container.
-
Labeling: Apply a hazardous waste label.
-
Storage: Place the container in secondary containment (plastic tray) inside a ventilated cabinet until pickup.
Scenario B: Spill Cleanup (Small Scale < 100 mL)
For spills outside a fume hood or larger than 100 mL, evacuate and call emergency services.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Containment: Encircle the spill with an inert absorbent (vermiculite or clay).
-
Neutralization (In-situ):
-
Slowly apply a weak base, such as Sodium Carbonate (
) or Sodium Bicarbonate ( ) , to the spill. -
Why? Weak bases release
, providing visual feedback (bubbling) when the reaction is active and stopping when neutralization is complete. Strong bases (NaOH) can cause splattering.
-
-
Collection: Once bubbling ceases, scoop the resulting sludge into a waste container labeled "Solid Waste: Neutralized Organic Acid Cleanup Debris."
Regulatory Compliance (RCRA)[2]
In the United States, this chemical falls under specific Resource Conservation and Recovery Act (RCRA) guidelines.
| Regulatory Parameter | Classification | Explanation |
| Waste Code | D002 | Corrosivity. If the waste is aqueous and has a pH |
| Waste Code | D001 | Ignitability. Applicable only if the liquid waste formulation has a flash point < 60°C ( |
| Disposal Method | Fuel Blending / Incineration | The preferred industrial disposal method is high-temperature incineration, which oxidizes the carbon backbone into |
Self-Validating Compliance Check:
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. 2,3,3-Trimethylbutanoic acid | C7H14O2 | CID 2778099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. 2,3,3-TRIMETHYLBUTANOIC ACID | 19910-29-3 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. my.alfred.edu [my.alfred.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
